N-2-Cyanoethyl-val-leu-anilide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-(2-cyanoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-14(2)13-17(19(25)23-16-9-6-5-7-10-16)24-20(26)18(15(3)4)22-12-8-11-21/h5-7,9-10,14-15,17-18,22H,8,12-13H2,1-4H3,(H,23,25)(H,24,26)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPUMGRSOHBPMB-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231990 | |
| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194351-52-5 | |
| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-2-Cyanoethyl-val-leu-anilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for N-2-Cyanoethyl-val-leu-anilide. The synthesis is presented in a multi-step approach, commencing with the preparation of key intermediates followed by their coupling and final modification to yield the target molecule. This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate a thorough understanding for researchers and professionals in the field of drug development and chemical synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound is strategically designed as a convergent synthesis, which involves the independent synthesis of two key fragments that are subsequently coupled. This approach allows for the efficient construction of the target dipeptide anilide. The overall strategy can be dissected into the following major phases:
-
Synthesis of the N-terminal fragment: Preparation of N-(2-Cyanoethyl)-L-valine.
-
Synthesis of the C-terminal fragment: Preparation of L-leucine anilide, likely through an N-protected intermediate.
-
Coupling of the fragments: Amide bond formation between N-(2-Cyanoethyl)-L-valine and L-leucine anilide.
-
Purification: Isolation and purification of the final product.
This guide will provide detailed experimental procedures for each of these phases, drawing upon established chemical principles and published methodologies for similar transformations.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the intermediates and the final product. Please note that the yields are based on representative literature procedures for analogous reactions and may vary depending on the specific experimental conditions.
Table 1: Synthesis of N-(2-Cyanoethyl)-L-valine
| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | L-Valine, Acrylonitrile (B1666552) | Potassium Hydroxide (B78521) | Water | 4-5 hours | 0-5 | 91 |
Table 2: Synthesis of N-Boc-L-leucine anilide (Intermediate for Leucine Anilide)
| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 2a | N-Boc-L-leucine, Aniline (B41778) | DCC, HOBt | Dichloromethane | 12-24 hours | Room Temp. | ~80-90 |
Table 3: Deprotection of N-Boc-L-leucine anilide to L-leucine anilide
| Step | Reactant | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 2b | N-Boc-L-leucine anilide | Trifluoroacetic Acid (TFA) | Dichloromethane | 1-2 hours | Room Temp. | >95 |
Table 4: Coupling of N-(2-Cyanoethyl)-L-valine and L-leucine anilide
| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 3 | N-(2-Cyanoethyl)-L-valine, L-leucine anilide | DCC, HOBt | DMF | 24-48 hours | Room Temp. | ~70-80 |
Experimental Protocols
Synthesis of N-(2-Cyanoethyl)-L-valine
This protocol is adapted from a known procedure for the cyanoethylation of L-valine.[1]
Materials:
-
L-valine (100 g)
-
Potassium hydroxide (85% solution, 56 g in 100 mL water)
-
Acrylonitrile (45 g)
-
Concentrated hydrochloric acid
-
Water
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Suspend L-valine (100 g) in water (100 mL) in a flask.
-
Add the 85% potassium hydroxide solution (56 g in 100 mL water) at 20°C and stir until the L-valine is completely dissolved.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add acrylonitrile (45 g) over approximately 30 minutes, maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at 0-5°C for 4-5 hours.
-
Add water (250 mL) and acidify the solution to pH 5 with concentrated hydrochloric acid.
-
Stir the resulting suspension at 0-5°C for 1 hour.
-
Filter the solid product and wash it with cold water (25 mL).
-
Dry the solid under vacuum at 60°C to obtain N-(2-cyanoethyl)-L-valine. The expected yield is approximately 91%.[1]
Synthesis of L-leucine anilide
The synthesis of L-leucine anilide is proposed to proceed via an N-protected intermediate, N-Boc-L-leucine anilide, followed by deprotection.
This procedure is based on standard peptide coupling methods.[2]
Materials:
-
N-Boc-L-leucine
-
Aniline
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Magnetic stirrer
Procedure:
-
Dissolve N-Boc-L-leucine in dichloromethane.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and aniline (1.0 equivalent) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-leucine anilide.
-
Purify the product by column chromatography on silica (B1680970) gel.
This protocol utilizes trifluoroacetic acid for the removal of the Boc protecting group.[3][4]
Materials:
-
N-Boc-L-leucine anilide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-L-leucine anilide in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically a 25-50% solution in DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting L-leucine anilide trifluoroacetate (B77799) salt can be used directly in the next step or neutralized with a mild base if required.
Synthesis of this compound
This final step involves the coupling of the two synthesized fragments.[2]
Materials:
-
N-(2-Cyanoethyl)-L-valine
-
L-leucine anilide (from step 3.2.2)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Magnetic stirrer
Procedure:
-
Dissolve N-(2-Cyanoethyl)-L-valine in dimethylformamide.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and the L-leucine anilide (1.0 equivalent) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis pathway for this compound.
Caption: Overall synthetic pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
N-2-Cyanoethyl-val-leu-anilide: A Technical Guide to Its Physicochemical Properties and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the synthetic dipeptide derivative, N-2-Cyanoethyl-val-leu-anilide. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It consolidates available data on the compound's chemical identity and characteristics, outlines detailed experimental protocols for its synthesis and analysis, and explores a relevant biological pathway in which similar dipeptide structures are known to be active. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.
Introduction
This compound is a synthetic polypeptide derivative featuring a dipeptide core of valine and leucine (B10760876), terminated with an anilide group and modified with an N-cyanoethyl group. Such modifications to peptide structures are a common strategy in medicinal chemistry to enhance specific properties like stability, binding affinity, and cell permeability. The cyanoethyl group, in particular, is known to be crucial for improving binding affinity and specificity towards molecular targets[1]. This compound serves as a valuable tool in biochemical research, particularly in peptide screening for studying protein interactions and in the development of novel bioactive molecules[1]. This guide aims to provide a detailed repository of its known properties and the methodologies required for its study.
Physicochemical Properties
The chemical and physical properties of this compound are determined by its unique structure, which combines a hydrophobic dipeptide-anilide backbone with a polar nitrile group. While comprehensive experimental data is not widely published, the following tables summarize its identity and known characteristics based on information from chemical suppliers and related literature.
Chemical Identity
Multiple chemical suppliers and databases confirm the identity of this compound associated with CAS Number 194351-52-5.
| Identifier | Value | Reference |
| Compound Name | This compound | [2][3] |
| CAS Number | 194351-52-5 | [1][2][3][4] |
| Molecular Formula | C₂₀H₃₀N₄O₂ | [2][3][4][5] |
| Molecular Weight | 358.48 g/mol | [2] |
| IUPAC Name | (S)-2-((S)-2-((2-Cyanoethyl)amino)-3-methylbutanamido)-4-methyl-N-phenylpentanamide | [3] |
| Canonical SMILES | CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC#N | [1] |
Physical and Chemical Characteristics
| Property | Value / Description | Reference |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF); limited solubility in water. | [1] |
| Stability | Generally stable under standard laboratory conditions. Sensitive to extreme pH and strong oxidizing agents. | [1] |
| Storage Conditions | Store at -20°C, protected from light, in a cool and dry place. | [2] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and characterization of this compound. These protocols are based on standard procedures for peptide synthesis and analysis.
Synthesis of this compound
The synthesis is a multi-step process involving the protection of amino acids, peptide coupling, and final modification.
Workflow Diagram for Synthesis
Caption: General workflow for the solution-phase synthesis of the target compound.
Materials:
-
L-Valine, L-Leucine, Aniline, Acrylonitrile
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA)
Procedure:
-
Protection of L-Valine:
-
Dissolve L-Valine in a 1:1 mixture of water and dioxane.
-
Add Boc₂O and a suitable base (e.g., sodium bicarbonate).
-
Stir at room temperature overnight.
-
Acidify the mixture and extract the Boc-Valine product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and remove the solvent under reduced pressure.
-
-
Preparation of Leucine-anilide:
-
Dissolve L-Leucine in DMF.
-
Add NHS and DCC at 0°C and stir for 1 hour.
-
Add aniline and TEA to the mixture and stir at room temperature for 24 hours.
-
Filter the reaction mixture to remove dicyclohexylurea (DCU) byproduct.
-
Purify the leucine-anilide product by chromatography.
-
-
Coupling Reaction:
-
Dissolve Boc-Valine in anhydrous DCM or DMF.
-
Add DCC (or another coupling agent like TBTU) and the prepared leucine-anilide.
-
Add a base such as DIEA and stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).
-
Filter the mixture and purify the resulting Boc-Val-Leu-anilide by column chromatography.
-
-
Deprotection and Cyanoethylation:
-
Dissolve the purified Boc-Val-Leu-anilide in DCM.
-
Add an excess of TFA and stir for 1-2 hours at room temperature to remove the Boc protecting group.
-
Remove the solvent and excess acid under vacuum.
-
Dissolve the resulting Val-Leu-anilide salt in a suitable solvent and neutralize with a base.
-
Add acrylonitrile and stir at room temperature. The reaction progress can be monitored by HPLC.
-
Upon completion, purify the final product, this compound, using reversed-phase HPLC.
-
Physicochemical Characterization
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Expected Outcome: A major peak corresponding to the pure compound, allowing for purity determination by peak area integration.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: To identify the types and number of protons and their immediate chemical environment.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, confirming the Val-Leu-anilide sequence and the attachment of the cyanoethyl group.
-
-
Expected Outcome: The spectra should confirm the presence of characteristic peaks for the valine and leucine side chains, the aromatic protons of the anilide group, the peptide backbone amides, and the specific methylene (B1212753) protons of the cyanoethyl group, confirming the compound's structure.
3. Mass Spectrometry (MS) for Molecular Weight Verification
-
Technique: Electrospray Ionization (ESI) Mass Spectrometry.
-
Mode: Positive ion mode.
-
Analysis: The sample is infused into the mass spectrometer and the mass-to-charge ratio (m/z) is measured.
-
Expected Outcome: A prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 359.48, confirming the molecular weight of the compound.
Biological Context and Mechanism of Action
While the specific biological target of this compound is not extensively documented, its structure as a dipeptide derivative makes it a candidate for interaction with peptidases. One of the most relevant enzyme families in this context is the Dipeptidyl Peptidase (DPP) family, particularly Dipeptidyl Peptidase-4 (DPP-4).
DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of proteins and oligopeptides, with a preference for proline or alanine (B10760859) at the penultimate position. This enzyme plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like Glucagon-Like Peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes[6]. Synthetic dipeptide derivatives often act as inhibitors of such enzymes[7].
Proposed Signaling Pathway: DPP-4 Inhibition
The diagram below illustrates the signaling pathway affected by the inhibition of DPP-4, a plausible mechanism of action for dipeptide mimetics.
References
- 1. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]
- 2. This compound -HongTide Biotechnology [hongtide.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 194351-52-5 [chembk.com]
- 5. L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl-;194351-52-5 [abichem.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of action of dipeptidyl aminopeptidase. Inhibition by amino acid derivatives and amines; activation by aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
N-2-Cyanoethyl-val-leu-anilide: A Technical Guide to its Mechanism of Action as a Putative Cathepsin C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-2-Cyanoethyl-val-leu-anilide is a synthetic dipeptide derivative identified through peptide screening methodologies.[1] While specific detailed studies on this molecule are limited in publicly accessible literature, its chemical structure, featuring a dipeptide backbone of valine and leucine, an anilide cap, and a reactive cyanoethyl group, strongly suggests its classification as a dipeptidyl nitrile. This class of compounds is well-characterized for its inhibitory activity against cysteine proteases, particularly Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI). This technical guide synthesizes the available information on this compound and extrapolates its mechanism of action based on the established pharmacology of dipeptidyl nitrile inhibitors of Cathepsin C. This document provides a comprehensive overview of its likely molecular interactions, downstream cellular consequences, and relevant experimental protocols, alongside a discussion of its chemical synthesis and safety considerations.
Introduction: The Target - Cathepsin C
Cathepsin C is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases within immune cells.[2] Its primary function is the removal of dipeptides from the N-terminus of its substrates. This enzymatic activity is essential for the maturation of key neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). These NSPs, once activated, are implicated in the pathophysiology of numerous inflammatory diseases. Therefore, the inhibition of Cathepsin C presents a compelling therapeutic strategy for a range of inflammatory and autoimmune disorders.[2][3][4][5]
Proposed Mechanism of Action: Covalent Inhibition of Cathepsin C
The mechanism of action for this compound is hypothesized to be the reversible, covalent inhibition of Cathepsin C. This is based on the well-documented activity of other dipeptidyl nitriles. The interaction can be broken down into the following key steps:
-
Substrate Mimicry: The Val-Leu dipeptide portion of this compound mimics the natural substrates of Cathepsin C, allowing it to bind to the enzyme's active site.
-
Nucleophilic Attack: The catalytic cysteine residue (Cys234) in the active site of Cathepsin C performs a nucleophilic attack on the carbon atom of the nitrile group in this compound.
-
Thioimidate Adduct Formation: This attack results in the formation of a reversible covalent thioimidate adduct between the enzyme and the inhibitor. This adduct effectively blocks the active site, preventing the enzyme from processing its natural substrates.
This proposed interaction is visualized in the signaling pathway diagram below.
Downstream Cellular Consequences of Cathepsin C Inhibition
By inhibiting Cathepsin C, this compound would prevent the activation of neutrophil serine proteases. This leads to a cascade of anti-inflammatory effects:
-
Reduced Tissue Damage: Inactivated NSPs are unable to degrade components of the extracellular matrix, thus mitigating tissue damage associated with chronic inflammation.
-
Modulation of Immune Response: The activity of NSPs is linked to the processing of cytokines and chemokines. Their inhibition can therefore modulate the inflammatory signaling cascade.
-
Decreased Neutrophil Extracellular Trap (NET) Formation: NETs, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases, are dependent on the activity of NSPs for their formation.
The logical flow of these downstream effects is illustrated in the diagram below.
Quantitative Data
As of the date of this publication, specific quantitative data for the inhibition of Cathepsin C by this compound, such as IC50 or Ki values, are not available in the public domain. However, for context, other dipeptidyl nitrile inhibitors of Cathepsin C have been reported with IC50 values in the nanomolar range.
Table 1: Hypothetical Quantitative Data for a Dipeptidyl Nitrile Inhibitor
| Parameter | Value | Assay Conditions |
| IC50 | e.g., 10 nM | Recombinant Human Cathepsin C, Fluorogenic Substrate |
| Ki | e.g., 2 nM | Determination from IC50 using Cheng-Prusoff equation |
| Cellular Potency | e.g., 50 nM | Inhibition of NSP activity in a human neutrophil assay |
Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound.
Experimental Protocols
The following are generalized protocols that would be suitable for characterizing the mechanism of action of this compound.
In Vitro Cathepsin C Inhibition Assay
Objective: To determine the in vitro potency of this compound against purified Cathepsin C.
Workflow:
Methodology:
-
Reagents and Materials:
-
Recombinant human Cathepsin C
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)
-
Fluorogenic substrate (e.g., (H-Gly-Arg)2-R110)
-
This compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of recombinant Cathepsin C to each well of the microplate.
-
Add the diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for Neutrophil Elastase Activity
Objective: To assess the ability of this compound to inhibit the activity of neutrophil elastase in a cellular context.
Methodology:
-
Cell Culture: Isolate primary human neutrophils from healthy donor blood.
-
Inhibitor Treatment: Treat the isolated neutrophils with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to release their contents, including active neutrophil elastase.
-
Enzymatic Assay: Measure the elastase activity in the cell lysates using a specific fluorogenic or chromogenic substrate.
-
Data Analysis: Determine the concentration of this compound required to inhibit 50% of the cellular elastase activity.
Synthesis and Chemical Properties
This compound is a synthetic molecule. Its synthesis typically involves standard peptide coupling techniques.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H30N4O2 | Pharmaffiliates[6] |
| Molecular Weight | 358.48 g/mol | Calculated |
| Appearance | White to off-white powder | EvitaChem[1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | EvitaChem[1] |
| CAS Number | 194351-52-5 | Pharmaffiliates[6] |
Safety and Toxicology
Conclusion
This compound, by virtue of its dipeptidyl nitrile structure, is a putative inhibitor of Cathepsin C. Its proposed mechanism of action involves the reversible covalent modification of the active site cysteine, leading to the inhibition of neutrophil serine protease activation. This positions the compound, and its class, as a potentially valuable tool for research into inflammatory diseases and as a starting point for the development of novel therapeutics. Further detailed biochemical and cellular studies are required to fully elucidate the specific activity and potential of this compound.
References
- 1. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of N-2-Cyanoethyl-val-leu-anilide and Related Dipeptide Nitriles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-2-Cyanoethyl-val-leu-anilide is a synthetic organic compound featuring a dipeptide (Val-Leu) backbone, an anilide group, and a characteristic N-2-cyanoethyl moiety. While specific biological activity data for this exact molecule is not extensively documented in publicly available literature, its structural components, particularly the dipeptide nitrile motif, strongly suggest a potential role as a cysteine protease inhibitor. This guide provides a comprehensive framework for the biological activity screening of this compound, drawing upon established methodologies for analogous dipeptide nitrile compounds that have shown significant inhibitory activity against various cysteine proteases. The provided protocols and data serve as a robust starting point for investigating the therapeutic potential of this and related compounds.
Introduction: The Therapeutic Potential of Dipeptide Nitriles
Dipeptide nitriles represent a promising class of compounds in drug discovery, primarily recognized for their activity as reversible covalent inhibitors of cysteine proteases.[1][2] These enzymes play crucial roles in various physiological and pathological processes, including immune responses, protein degradation, and the life cycles of parasites and viruses.[1] Consequently, inhibitors of cysteine proteases are actively being investigated for the treatment of diseases such as cancer, parasitic infections (e.g., Chagas disease), and viral illnesses.[1][2]
The inhibitory mechanism of dipeptide nitriles involves the nucleophilic attack of the catalytic cysteine residue in the enzyme's active site on the electrophilic carbon of the nitrile group.[3][4] This forms a covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity.[3] The Val-Leu dipeptide structure of this compound suggests potential specificity for proteases that recognize these amino acid residues at their P2 and P1 or other binding sites.
Postulated Biological Activity and Mechanism of Action
Based on its structural similarity to known cysteine protease inhibitors, the primary hypothesized biological activity of this compound is the inhibition of one or more cysteine proteases. The anilide group may influence the compound's pharmacokinetic properties or provide additional interactions within the enzyme's binding pocket.
Signaling Pathway: Cysteine Protease Inhibition
The following diagram illustrates the general mechanism of cysteine protease inhibition by a dipeptide nitrile.
Caption: Cysteine protease inhibition by a dipeptide nitrile.
Quantitative Data for Analogous Dipeptide Nitriles
While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of structurally related dipeptide nitriles against various cysteine proteases from published studies. This data provides a benchmark for evaluating the potential potency of novel analogs.
| Compound Class | Target Enzyme | Parameter | Value | Reference |
| Dipeptidyl Nitrile Analogs | Cruzain | pKi | 5.2 - 6.8 | [5] |
| 1,2,3-Triazole Nitriles | Cathepsin S | Ki | 15 nM | [6] |
| 1,2,3-Triazole Nitriles | Cathepsin K | Ki | >15 µM | [6] |
| 1,2,3-Triazole Nitriles | Cathepsin B/L | Ki | >10 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to screen for the biological activity of this compound as a cysteine protease inhibitor.
General Experimental Workflow
The screening process typically follows a hierarchical approach, starting with primary in vitro assays and progressing to more complex cellular and in vivo models for promising candidates.
Caption: General workflow for screening protease inhibitors.
In Vitro Cysteine Protease Inhibition Assay (Fluorogenic Substrate)
This assay is a common primary screening method to determine if a compound inhibits the target enzyme's activity.
Objective: To measure the dose-dependent inhibition of a target cysteine protease by the test compound.
Materials:
-
Target cysteine protease (e.g., Cathepsin S, Cruzain).
-
Assay Buffer: Typically a buffer at optimal pH for the enzyme (e.g., 100 mM sodium acetate, pH 5.5) containing a reducing agent like DTT (dithiothreitol) to maintain the active site cysteine in its reduced state.
-
Fluorogenic Substrate: A peptide substrate with a fluorescent reporter group that is quenched until cleaved by the enzyme (e.g., Z-VVR-AMC for cathepsins).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., E-64).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer and the test compound dilutions. Include wells for a negative control (buffer and DMSO) and a positive control (known inhibitor).
-
Add the target enzyme to all wells except for a substrate control well (which will contain only buffer and substrate).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction (initial velocity) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Determination of Inhibition Constant (Ki)
For compounds showing significant inhibition, determining the Ki provides a more accurate measure of their potency.
Objective: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Procedure:
-
Perform the in vitro inhibition assay as described above, but with multiple concentrations of both the inhibitor and the substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis of the Michaelis-Menten equation modified for the appropriate inhibition model.
-
The Ki value is derived from this analysis.
Cell-Based Assays
Objective: To evaluate the efficacy of the inhibitor in a more biologically relevant context.
Example: Anti-parasitic Activity Assay (for Trypanosoma species)
-
Culture the parasite (e.g., Trypanosoma brucei) in an appropriate medium.
-
Seed the parasites into 96-well plates.
-
Add serial dilutions of the test compound.
-
Incubate for a defined period (e.g., 72 hours).
-
Assess parasite viability using a metabolic indicator dye (e.g., resazurin).
-
Measure the fluorescence or absorbance and calculate the EC50 value (the concentration that inhibits parasite growth by 50%).
Conclusion and Future Directions
This compound, due to its dipeptide nitrile structure, is a compelling candidate for screening as a cysteine protease inhibitor. The experimental protocols and comparative data provided in this guide offer a comprehensive roadmap for its biological evaluation. Future research should focus on performing the outlined in vitro and cell-based assays to confirm its activity, determine its potency and selectivity profile, and explore its potential as a lead compound for the development of novel therapeutics. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing its biological activity and pharmacokinetic properties.
References
- 1. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]
- 2. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 5. Nitrile-based peptoids as cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Theoretical Modeling of N-2-Cyanoethyl-val-leu-anilide Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the binding of N-2-Cyanoethyl-val-leu-anilide to a putative protein target. Given the absence of a publicly identified specific receptor for this polypeptide, this document will use a hypothetical yet plausible target, a serine protease, to illustrate the methodologies. The principles and protocols described herein are broadly applicable to the study of peptide-protein interactions.
Introduction to this compound
This compound is a synthetic polypeptide that has been identified through peptide screening, suggesting its potential for protein interaction and functional modulation.[1] Its structure, featuring a dipeptide core (Val-Leu) and an anilide group modified with a cyanoethyl moiety, suggests potential interactions with enzymes that recognize peptide substrates, such as proteases. The cyanoethyl group may play a role in the molecule's binding affinity and specificity. Understanding the binding mechanism of this compound is crucial for elucidating its biological function and potential therapeutic applications.
Theoretical Modeling of Binding Interactions
Theoretical modeling provides invaluable insights into the binding mode, affinity, and dynamics of a ligand-protein complex at an atomic level. This section outlines a typical computational workflow for studying the interaction of this compound with a model serine protease.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential binding poses and scoring them based on their predicted binding affinity.
Experimental Protocol: Molecular Docking
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target serine protease from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools or Maestro (Schrödinger).
-
Generate the 3D structure of this compound using a molecular builder such as Avogadro or ChemDraw and optimize its geometry using a suitable force field (e.g., MMFF94). Assign partial charges to the ligand atoms.
-
-
Grid Generation:
-
Define the binding site on the receptor. This can be based on the location of the known active site or identified using binding pocket prediction tools.
-
Generate a grid box that encompasses the defined binding site to guide the docking algorithm.
-
-
Docking Simulation:
-
Perform the docking simulation using software like AutoDock Vina, GOLD, or Glide.[2] These programs will explore various conformations and orientations of the ligand within the binding site.
-
-
Analysis of Results:
-
Analyze the resulting docking poses based on their scoring functions, which estimate the binding free energy.
-
Visually inspect the top-ranked poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding site.
-
Logical Workflow for Molecular Docking
Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Use the best-ranked docking pose of the this compound-protease complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble) to allow the system to relax.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to capture the relevant dynamics of the system.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify specific interactions.
-
Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).
-
Signaling Pathway of Computational Analysis
Experimental Validation
Experimental validation is essential to confirm the predictions from theoretical models and to obtain quantitative binding data.
Fluorescence Polarization (FP) Assay
FP is a sensitive technique for measuring molecular interactions in solution. It is well-suited for studying the binding of a small fluorescently labeled peptide to a larger protein.
Experimental Protocol: Fluorescence Polarization Assay
-
Probe Preparation:
-
Synthesize a fluorescently labeled version of this compound (e.g., with fluorescein (B123965) or a similar fluorophore). The label should be attached at a position that does not interfere with binding.
-
-
Assay Setup:
-
In a multi-well plate, perform a serial dilution of the unlabeled this compound.
-
Add a constant concentration of the target protease and the fluorescently labeled peptide to each well.
-
-
Measurement:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the unlabeled competitor.
-
Fit the data to a suitable binding model to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[3]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare highly pure samples of the target protease and this compound in the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protease solution into the sample cell of the calorimeter and the this compound solution into the titration syringe.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[3]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the theoretical and experimental studies described above.
Table 1: Molecular Docking and MD Simulation Results
| Parameter | Value | Method |
| Predicted Binding Affinity | -8.5 kcal/mol | AutoDock Vina |
| Key Interacting Residues | Ser195, His57, Asp102 | Visual Inspection of Docked Pose |
| Average RMSD of Complex | 1.8 Å | MD Simulation (100 ns) |
| Binding Free Energy (MM-PBSA) | -25.7 kcal/mol | MD Simulation Trajectory Analysis |
Table 2: Experimental Binding Data
| Parameter | Value | Method |
| IC50 | 5.2 µM | Fluorescence Polarization Assay |
| Binding Affinity (Kd) | 2.8 µM | Isothermal Titration Calorimetry |
| Stoichiometry (n) | 1.1 | Isothermal Titration Calorimetry |
| Enthalpy (ΔH) | -12.3 kcal/mol | Isothermal Titration Calorimetry |
| Entropy (ΔS) | -15.4 cal/mol·K | Isothermal Titration Calorimetry |
Conclusion
The integrated approach of theoretical modeling and experimental validation provides a robust framework for characterizing the binding of this compound to its protein target. Molecular docking and MD simulations offer detailed insights into the binding mode and dynamics, guiding the design of experiments. Techniques like fluorescence polarization and isothermal titration calorimetry provide essential quantitative data to confirm and refine the computational predictions. This comprehensive understanding is critical for advancing the development of this and other peptide-based molecules as potential therapeutic agents.
References
An In-depth Technical Guide on the Solubility of N-2-Cyanoethyl-val-leu-anilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-2-Cyanoethyl-val-leu-anilide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and outlines a standardized experimental protocol for its quantitative determination.
Physicochemical Properties
This compound is typically available as a white to off-white powder[1]. Its molecular structure, incorporating a dipeptide backbone (Valine-Leucine) and a cyanoethyl group, results in moderate polarity, which influences its solubility profile[1]. The presence of the peptide bonds and the polar nitrile group contributes to its interaction with various solvents, while the anilide group adds a degree of non-polarity.
Solubility Profile
A thorough review of scientific literature indicates a general qualitative understanding of the solubility of this compound. The compound is reported to be soluble in organic solvents such as dimethylformamide (DMF), while exhibiting limited solubility in water[1]. This behavior is consistent with the molecular structure, where the organic-soluble portions of the molecule dominate its interaction with non-aqueous solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Quantitative Data (at specified temperature) |
| Dimethylformamide (DMF) | Soluble[1] | Data not available |
| Water | Limited solubility[1] | Data not available |
| Other Organic Solvents | Expected to be soluble, but specific data is not available. | Data not available |
The absence of precise quantitative data underscores the necessity for experimental determination to support research and development activities requiring this information.
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, methodology for the experimental determination of the solubility of this compound in a solvent of interest. This protocol is based on the widely used isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with secure caps
-
Isothermal shaker or constant temperature bath
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of the selected solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an isothermal shaker set to the desired constant temperature.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking facilitates the dissolution process.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a minimum of 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Record the exact volume of the filtrate.
-
Dilute the filtrate with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analysis and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units (e.g., mg/mL, mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal equilibrium method.
Caption: General workflow for solubility determination.
References
Spectroscopic Analysis of N-2-Cyanoethyl-val-leu-anilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of N-2-Cyanoethyl-val-leu-anilide, a synthetic dipeptide derivative. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for molecular structure elucidation. This document offers predicted data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound, serving as a valuable resource for researchers in peptide chemistry and drug development.
Predicted Spectroscopic Data
Due to the limited availability of specific experimental spectra for this compound in public databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts and a plausible Electrospray Ionization Mass Spectrometry (ESI-MS) fragmentation pattern. These predictions are based on the analysis of the constituent chemical moieties: the N-2-cyanoethyl group, the valine and leucine (B10760876) residues, and the anilide group.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. The shifts are influenced by the electronic environment of each proton. For example, the aromatic protons of the anilide group are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the aliphatic side chains of valine and leucine will be found in the upfield region (0.8-2.5 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Val-NH | ~8.2 | d | ~8.0 |
| Leu-NH | ~8.0 | d | ~7.5 |
| Anilide-H (ortho) | ~7.6 | d | ~7.8 |
| Anilide-H (meta) | ~7.3 | t | ~7.8 |
| Anilide-H (para) | ~7.1 | t | ~7.5 |
| Val-CαH | ~4.2 | dd | ~8.0, ~5.0 |
| Leu-CαH | ~4.4 | m | |
| N-CH₂ (cyanoethyl) | ~3.6 | t | ~6.5 |
| CH₂ (cyanoethyl) | ~2.8 | t | ~6.5 |
| Val-CβH | ~2.2 | m | |
| Leu-CβH₂ | ~1.7 | m | |
| Leu-CγH | ~1.6 | m | |
| Val-CγH₃ (x2) | ~1.0 | d | ~7.0 |
| Leu-CδH₃ (x2) | ~0.9 | d | ~6.5 |
Note: Predicted values are based on typical chemical shifts of amino acid residues and functional groups and may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are presented in Table 2. The carbonyl carbons of the amide bonds and the anilide are expected to have the highest chemical shifts (170-175 ppm). The cyano carbon will also appear in the downfield region, typically around 118 ppm. The aliphatic carbons of the valine and leucine side chains will resonate at higher field strengths (15-40 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Val-C=O | ~172 |
| Leu-C=O (anilide) | ~170 |
| Anilide-C (ipso) | ~138 |
| Anilide-C (ortho) | ~120 |
| Anilide-C (meta) | ~129 |
| Anilide-C (para) | ~124 |
| CN (cyanoethyl) | ~118 |
| Val-Cα | ~60 |
| Leu-Cα | ~53 |
| N-CH₂ (cyanoethyl) | ~45 |
| Leu-Cβ | ~41 |
| Val-Cβ | ~31 |
| Leu-Cγ | ~25 |
| CH₂ (cyanoethyl) | ~18 |
| Val-Cγ (x2) | ~19, ~18 |
| Leu-Cδ (x2) | ~23, ~22 |
Note: These are estimated chemical shifts and are subject to variation based on experimental conditions.
Predicted ESI-MS Fragmentation Pattern
Electrospray ionization is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. For this compound (Molecular Formula: C₂₀H₃₀N₄O₂, Molecular Weight: 358.48 g/mol ), the expected [M+H]⁺ ion would have an m/z of 359.49. Tandem mass spectrometry (MS/MS) of this precursor ion would likely lead to fragmentation at the amide bonds, resulting in characteristic b and y ions. The N-cyanoethyl group may also influence the fragmentation pathway.
Table 3: Plausible ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = 359.49)
| Fragment Ion | Proposed Structure | Predicted m/z |
| b₁ | Val | 100.08 |
| y₁ | Leu-anilide | 205.13 |
| b₂ | N-2-Cyanoethyl-Val | 212.15 |
| y₂ | Val-Leu-anilide | 304.22 |
| Internal Fragment | Leu | 114.10 |
| Immonium Ion (Val) | 72.08 | |
| Immonium Ion (Leu) | 86.10 | |
| Loss of C₂H₃N | [M+H - CH₂CHCN]⁺ | 306.23 |
Experimental Protocols
The following sections provide detailed, generalized protocols for the NMR and MS analysis of this compound. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase correct the spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.
-
A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.
-
A longer relaxation delay (d1) of 2-5 seconds is often used.
-
-
Data Acquisition: Acquire the FID.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent peak as a secondary reference.
-
Assign the peaks based on their chemical shifts and comparison with predicted values and spectral databases.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) containing a small amount of an acid (e.g., 0.1% formic acid) to a final concentration of 1-10 µg/mL. The acid promotes protonation in positive ion mode.
-
-
Instrument Setup:
-
Use an ESI-MS system, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the instrument to positive ion mode.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to maximize the signal of the analyte.
-
-
Data Acquisition (MS1):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500) to identify the protonated molecular ion [M+H]⁺.
-
-
Data Acquisition (MS/MS):
-
Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID) by applying a collision energy. The collision energy should be optimized to produce a rich fragmentation spectrum.
-
Acquire the MS/MS spectrum to observe the fragment ions.
-
-
Data Analysis:
-
Identify the m/z of the precursor and fragment ions.
-
Propose fragmentation pathways and assign structures to the observed fragment ions to confirm the peptide sequence and identify the modifications.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational framework for the spectroscopic characterization of this compound. Researchers can adapt and build upon these predicted data and protocols to facilitate their own analytical studies.
Unveiling the Therapeutic Potential of N-2-Cyanoethyl-val-leu-anilide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-2-Cyanoethyl-val-leu-anilide is a synthetic dipeptide derivative that has emerged as a molecule of interest within chemical biology and drug discovery. Its unique structure, featuring a cyanoethyl modification, suggests a potential for specific molecular interactions, positioning it as a candidate for further investigation in therapeutic development. This technical guide synthesizes the currently available information on this compound, focusing on its potential as a modulator of biological pathways. While specific therapeutic targets are still under active investigation, this document outlines the foundational knowledge, including its chemical properties and general applications in screening methodologies, to guide future research and drug development efforts.
Introduction
This compound is a polypeptide that is typically utilized in peptide screening methodologies to explore protein-protein interactions and for functional analysis.[1][2] The core structure consists of a valine-leucine dipeptide linked to an aniline (B41778) moiety, which is further modified with a 2-cyanoethyl group on the aniline nitrogen. This cyanoethyl group is a key feature, known to enhance binding affinity and specificity towards molecular targets.[1] While the precise mechanism of action for this compound is not yet fully elucidated, it is understood to involve binding to the active sites of enzymes or receptors, thereby modulating their activity and influencing cellular pathways.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in experimental settings and for the design of future studies.
| Property | Value | Reference |
| Molecular Formula | C20H30N4O2 | [3] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in organic solvents (e.g., dimethylformamide), limited solubility in water | [1] |
| Stability | Generally stable under standard laboratory conditions; sensitive to extreme pH and strong oxidizing agents | [1] |
Potential Therapeutic Applications and Screening Paradigms
Currently, this compound is primarily employed as a tool in peptide screening libraries.[1][2] Such libraries are instrumental in the high-throughput screening (HTS) process to identify novel modulators of protein-protein interactions (PPIs). Given its dipeptide nature, it is plausible that this compound could act as a mimetic of a protein-binding motif, potentially disrupting or stabilizing PPIs involved in disease pathogenesis.
High-Throughput Screening Workflow
The general workflow for identifying potential therapeutic targets using compounds like this compound in a high-throughput screening campaign is depicted in the following diagram.
Caption: A generalized workflow for high-throughput screening in drug discovery.
Future Directions and Research Opportunities
The exploration of this compound's therapeutic potential is still in its nascent stages. Future research should focus on the following areas:
-
Target Deconvolution: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling to identify the specific cellular binding partners of this compound.
-
Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which this compound modulates their function.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to understand the contribution of the valine, leucine, anilide, and cyanoethyl moieties to its biological activity. This will be crucial for optimizing potency and selectivity.
The logical relationship for a target identification and validation project is outlined below.
Caption: Logical workflow for target identification and validation of a novel compound.
Conclusion
This compound represents a promising starting point for the discovery of novel therapeutics. Its utilization in peptide screening libraries underscores its potential to interact with biologically relevant macromolecules. While specific targets and a definitive mechanism of action remain to be elucidated, the information presented in this guide provides a framework for researchers and drug development professionals to design and execute studies aimed at unlocking the full therapeutic potential of this intriguing molecule. The path forward will require a multidisciplinary approach, combining systematic screening with rigorous biochemical and cellular characterization to identify and validate its molecular targets.
References
Methodological & Application
Application Notes and Protocols for Peptide Screening Using N-2-Cyanoethyl-val-leu-anilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics have garnered significant interest in drug discovery due to their high specificity, potency, and lower toxicity compared to small molecules. The screening of peptide libraries is a crucial step in identifying lead compounds for therapeutic development. This document provides detailed application notes and protocols for the use of N-2-Cyanoethyl-val-leu-anilide in peptide screening assays. This compound serves as a versatile tool for identifying and characterizing modulators of enzyme activity and protein-protein interactions.
This compound is a dipeptide derivative where the aniline (B41778) nitrogen is protected by a 2-cyanoethyl group. This protecting group can be readily removed under mild basic conditions, allowing for a controlled release of the active dipeptide anilide or for the unmasking of a reactive amine for subsequent conjugation or detection steps. The valine-leucine dipeptide sequence itself is of interest as dipeptides are known to exhibit a range of biological activities, including the inhibition of enzymes such as Dipeptidyl Peptidase-4 (DPP-4).
These application notes will focus on a representative application: the screening of this compound and a library of analogous compounds for the inhibition of DPP-4, a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.
Application: Screening for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[2][3] This makes DPP-4 an attractive target for the development of anti-diabetic drugs. Dipeptides are a known class of DPP-4 inhibitors.[4][5]
Signaling Pathway
The inhibition of DPP-4 by a candidate peptide such as Val-Leu-anilide prevents the degradation of GLP-1. Active GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that ultimately leads to increased insulin secretion.
Experimental Protocols
General Workflow for Peptide Screening
The general workflow for screening this compound and similar compounds involves the synthesis or acquisition of a peptide library, followed by a primary screening assay to identify potential inhibitors. Hits from the primary screen are then subjected to secondary assays for confirmation and characterization.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis methods. The N-2-cyanoethyl group is introduced by reacting the aniline with acrylonitrile (B1666552).
Materials:
-
Valine and Leucine (B10760876) amino acids with appropriate protecting groups (e.g., Fmoc or Boc)
-
Aniline
-
Acrylonitrile
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc)
-
Solvents (e.g., DMF, DCM)
-
Solid support resin (for solid-phase synthesis)
Procedure (Conceptual Outline):
-
Coupling of Leucine to Aniline: The carboxyl group of protected leucine is activated and reacted with aniline to form the anilide.
-
Deprotection: The N-terminal protecting group of the leucine-anilide is removed.
-
Coupling of Valine: Protected valine is then coupled to the deprotected leucine-anilide.
-
Deprotection: The N-terminal protecting group of the valine-leucine-anilide is removed.
-
Cyanoethylation: The free N-terminal amine of the dipeptide anilide is reacted with acrylonitrile to introduce the N-2-cyanoethyl group.
-
Cleavage and Purification: The final product is cleaved from the solid support (if applicable) and purified using techniques such as HPLC.
Protocol 2: Primary Screening for DPP-4 Inhibition
This protocol describes a colorimetric assay to screen for DPP-4 inhibitors. The assay measures the cleavage of a chromogenic substrate, Gly-Pro-p-nitroanilide, by DPP-4.
Materials:
-
Recombinant human DPP-4
-
Gly-Pro-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 8.0)
-
This compound and other library compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Deprotection (Optional but recommended): To a solution of the N-2-cyanoethyl protected peptide in a suitable solvent, add a mild base (e.g., DBU or a basic buffer) to remove the protecting group. This step is crucial if the free amine is required for activity.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
DPP-4 enzyme solution
-
Test compound solution (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add the Gly-Pro-p-nitroanilide substrate to each well to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals for 30-60 minutes using a microplate reader. The rate of increase in absorbance is proportional to the DPP-4 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound compared to the vehicle control.
Protocol 3: IC50 Determination
For compounds that show significant inhibition in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare serial dilutions of the hit compounds.
-
Perform the DPP-4 inhibition assay as described in Protocol 2 with the different concentrations of the compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to calculate the IC50 value.
Data Presentation
The quantitative data from the screening and IC50 determination should be summarized in a clear and structured table.
| Compound ID | Dipeptide Sequence | Modification | % Inhibition at 10 µM | IC50 (µM) |
| 1 | Val-Leu | N-2-Cyanoethyl-anilide | 85.2 ± 3.1 | 5.8 ± 0.4 |
| 2 | Ala-Pro | anilide | 92.5 ± 2.5 | 1.2 ± 0.1 |
| 3 | Ile-Pro | anilide | 95.1 ± 1.8 | 0.9 ± 0.05 |
| 4 | Trp-Pro | anilide | 78.9 ± 4.2 | 44.2 ± 2.0[6] |
| 5 | Trp-Leu | anilide | 65.7 ± 5.5 | <45[5] |
| 6 | Val-Ala | anilide | 45.3 ± 6.1 | >100 |
| 7 | Leu-Pro | anilide | 88.4 ± 2.9 | 3.5 ± 0.2 |
Note: Data for compounds 2-7 are representative values from the literature for dipeptide inhibitors of DPP-4 and are included for comparative purposes.
Conclusion
This compound and libraries of similar N-protected dipeptide anilides are valuable tools for the discovery of novel modulators of enzyme activity and protein-protein interactions. The protocols outlined in these application notes provide a framework for a robust screening cascade, from initial hit identification to detailed characterization. The example of screening for DPP-4 inhibitors demonstrates the utility of this approach in the context of a therapeutically relevant target. The ability to control the deprotection of the cyanoethyl group adds a layer of versatility to the experimental design, allowing for applications in pro-drug strategies or activity-based probe development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
Application Notes and Protocols for N-2-Cyanoethyl-val-leu-anilide in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-2-Cyanoethyl-val-leu-anilide is a specialized dipeptide derivative available for research purposes.[1][2] Detailed public data on its specific biological interactions are limited. The following application notes and protocols are based on established methodologies for studying peptide-protein interactions and are provided as a comprehensive guide for researchers. The quantitative data presented is illustrative and should be considered hypothetical.
Introduction to this compound
This compound is a synthetic dipeptide derivative that can be utilized as a tool in peptide screening and protein interaction studies.[2] Its structure, consisting of a valine-leucine dipeptide linked to a cyanoethylated aniline, provides a scaffold for investigating molecular recognition events.[2] The cyanoethyl group can serve to modulate the compound's chemical properties, such as nucleophilicity and binding affinity, making it a candidate for functional analysis, epitope screening, and as a starting point in drug discovery campaigns targeting protein-protein interactions (PPIs).[2]
Physicochemical Properties
| Property | Value / Description | Reference |
| CAS Number | 194351-52-5 | [1] |
| Molecular Formula | C20H30N4O2 | [1] |
| Appearance | Typically a white to off-white powder. | [2] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF); limited solubility in water. | [2] |
| Stability | Generally stable under standard laboratory conditions but may be sensitive to extreme pH and strong oxidizing agents. | [2] |
Application Notes
This compound is suited for several applications in the study of protein-protein interactions:
-
Screening for PPI Inhibitors: The compound can be used in high-throughput screening (HTS) campaigns to identify molecules that disrupt a known protein-peptide interaction. It can act as a tracer or a competitor in various binding assays.
-
Binding Affinity and Kinetics Characterization: As a ligand, it can be used to quantify the binding affinity (K_D), association rates (k_on), and dissociation rates (k_off) when interacting with a target protein.
-
Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC) can be employed to determine the thermodynamic signature (ΔH, ΔS) of its binding to a target, providing insight into the forces driving the interaction.[3]
-
Binding Site Mapping: When used in competitive binding assays against a library of other peptides or small molecules, it can help elucidate the specific binding site or epitope on a target protein.
Below is a hypothetical signaling pathway where a peptide-based inhibitor, such as a derivative of this compound, could be investigated for its therapeutic potential.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical quantitative data for the interaction of this compound with a target protein, "Protein X".
Table 1: Binding Affinity and Kinetics via Surface Plasmon Resonance (SPR)
| Parameter | Value |
| Association Rate (k_on) | 1.5 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 3.0 x 10⁻³ s⁻¹ |
| Dissociation Constant (K_D) | 20 nM |
Table 2: Thermodynamic Parameters via Isothermal Titration Calorimetry (ITC)
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Dissociation Constant (K_D) | 25 nM |
| Enthalpy Change (ΔH) | -10.5 kcal/mol |
| Entropy Change (-TΔS) | -2.1 kcal/mol |
Table 3: Inhibition Potency in a Competitive Fluorescence Polarization (FP) Assay
| Parameter | Value |
| IC50 | 50 nM |
| Ki | 22 nM |
Detailed Experimental Protocols
Safety Precautions
Handle this compound and all related chemicals with care, following standard laboratory safety procedures.[4]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate gloves.[5]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood. Organic nitriles can decompose to cyanide, so caution is warranted.[6]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.[7]
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetics and Affinity
This protocol outlines the use of SPR to measure the binding kinetics of this compound (the analyte) to an immobilized target protein (the ligand).[8][9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target Protein X (>95% purity)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Methodology:
-
Preparation: Dissolve Protein X in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 4.5) for immobilization. Prepare a stock solution of the peptide in 100% DMSO and create a serial dilution series in running buffer.
-
Immobilization: Activate the sensor chip surface with a 1:1 mixture of EDC/NHS. Inject Protein X over the surface to achieve the desired immobilization level (e.g., 2000 RU). Deactivate remaining active esters with ethanolamine.[8]
-
Binding Analysis: Inject the serial dilutions of this compound over the immobilized Protein X surface at a constant flow rate (e.g., 30 µL/min).[10] Include several buffer-only (blank) injections for double referencing.
-
Regeneration: After each peptide injection, inject the regeneration solution to dissociate the bound analyte and return to baseline.[11]
-
Data Analysis: Subtract the reference surface and blank injection data from the sensorgrams. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamics
This protocol measures the heat change upon binding to determine thermodynamic parameters.[3][12]
Materials:
-
Isothermal Titration Calorimeter
-
Target Protein X (>95% purity)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Methodology:
-
Sample Preparation: Dialyze Protein X and the peptide against the same batch of buffer extensively to minimize buffer mismatch. A good starting concentration is 20 µM Protein X in the sample cell and 200 µM peptide in the syringe.[13]
-
Loading: Thoroughly degas both protein and peptide solutions. Load the Protein X solution into the sample cell and the peptide solution into the injection syringe.
-
Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small (e.g., 2 µL) injections of the peptide into the protein solution, allowing the system to reach equilibrium after each injection.[13]
-
Control Experiment: Perform a control titration by injecting the peptide into the buffer alone to measure the heat of dilution.
-
Data Analysis: Integrate the heat flow peaks from the main experiment and subtract the heat of dilution from the control experiment. Plot the corrected heat per injection against the molar ratio of peptide to protein. Fit the resulting binding isotherm to a one-site binding model to extract K_D, ΔH, and stoichiometry (n). Calculate ΔG and -TΔS from these values.[14]
Protocol 3: Fluorescence Polarization (FP) Competitive Assay
This protocol describes a competitive assay to measure the ability of this compound to displace a fluorescently labeled peptide (tracer) from Protein X.[15][16]
Materials:
-
Fluorescence plate reader capable of FP measurements
-
Black, low-volume 384-well plates
-
Target Protein X
-
Fluorescently labeled tracer peptide (e.g., FITC-labeled Val-Leu-anilide)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
Methodology:
-
Reagent Preparation: Determine the K_D of the tracer for Protein X in a direct binding FP experiment. For the competitive assay, use a concentration of Protein X at or near the K_D of the tracer.
-
Assay Setup: In each well of the 384-well plate, add a fixed concentration of Protein X and the fluorescent tracer.
-
Competitor Addition: Add a serial dilution of this compound to the wells. Include controls for no inhibition (DMSO vehicle) and background (tracer only).
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.[17]
-
Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the K_D of the tracer is known.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]
- 3. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Notes and Protocols for N-2-Cyanoethyl-val-leu-anilide (Compound X) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-2-Cyanoethyl-val-leu-anilide, hereafter referred to as Compound X, is a novel synthetic dipeptide derivative with potential therapeutic applications. Due to its structural characteristics, including a dipeptide core (Val-Leu) and a cyanoethyl group, it is hypothesized to act as an inhibitor of critical cellular signaling pathways involved in cell proliferation and survival. These application notes provide a comprehensive experimental framework to characterize the in vitro effects of Compound X on cancer cells. The protocols detailed below outline methods to assess its cytotoxicity, and its impact on apoptosis, the cell cycle, and the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Design and Workflow
The overall experimental design is to first determine the cytotoxic potential of Compound X and then to elucidate its mechanism of action. This involves a multi-step process beginning with a dose-response analysis to identify the effective concentration range, followed by detailed cellular and molecular analyses.
Figure 1: Experimental workflow for the cellular characterization of Compound X.
Hypothetical Signaling Pathway
It is hypothesized that Compound X exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature of many cancers.
Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Compound X.
Data Presentation
Table 1: Cytotoxicity of Compound X on Cancer Cell Lines
| Concentration (µM) | HeLa Cell Viability (%) | A549 Cell Viability (%) |
| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 4.5 |
| 1 | 95.2 ± 4.8 | 92.1 ± 5.1 |
| 5 | 75.6 ± 3.9 | 70.3 ± 4.2 |
| 10 | 52.3 ± 3.1 | 48.9 ± 3.5 |
| 25 | 28.1 ± 2.5 | 25.4 ± 2.8 |
| 50 | 15.4 ± 1.9 | 12.8 ± 2.1 |
| IC50 (µM) | ~10.5 | ~9.8 |
Table 2: Effect of Compound X on Apoptosis and Cell Cycle Distribution in HeLa Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 3.2 ± 0.5 | 2.1 ± 0.3 | 55.4 ± 2.1 | 25.1 ± 1.8 | 19.5 ± 1.5 |
| Compound X (10 µM) | 18.5 ± 1.2 | 12.3 ± 0.9 | 70.2 ± 2.5 | 15.3 ± 1.1 | 14.5 ± 1.3 |
Table 3: Western Blot Densitometry Analysis of PI3K/Akt Pathway Proteins
| Protein | Control (Relative Density) | Compound X (10 µM) (Relative Density) |
| p-Akt (Ser473) | 1.00 | 0.25 |
| Total Akt | 1.00 | 0.98 |
| p-mTOR (Ser2448) | 1.00 | 0.31 |
| Total mTOR | 1.00 | 0.95 |
| β-actin | 1.00 | 1.00 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed HeLa or A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium (DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the old medium with 100 µL of medium containing various concentrations of Compound X (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with Compound X at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Follow step 1 of the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Protocol 4: Western Blot Analysis
-
Cell Lysis: After treatment with Compound X, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control (β-actin).
Application Note & Protocol: Quantitative Analysis of N-2-Cyanoethyl-val-leu-anilide in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of N-2-Cyanoethyl-val-leu-anilide in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is suitable for use in pharmacokinetic studies and other drug development applications.
Introduction
This compound is a novel investigational compound with therapeutic potential. To support its clinical development, a robust, reliable, and sensitive bioanalytical method is required for its quantification in biological matrices. This application note details a validated LC-MS/MS method for the determination of this compound in human plasma.
The method utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2] Sample clean-up is achieved through solid-phase extraction (SPE), which effectively removes matrix interferences.[3] Chromatographic separation is performed using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (Reference Standard), this compound-d7 (Internal Standard).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (≥99%).
-
Consumables: Human plasma (K2-EDTA), SPE cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc), 96-well collection plates, autosampler vials.
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
MS System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its d7-labeled internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol/water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol/water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw plasma samples, CCs, and QCs at room temperature.
-
Spiking: To 100 µL of plasma, add 10 µL of the IS working solution (100 ng/mL). For CCs and QCs, add 10 µL of the respective working solutions. For blank samples, add 10 µL of 50:50 methanol/water.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to all samples and vortex for 10 seconds.
-
SPE Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated samples onto the SPE plate.
-
Washing: Wash the wells with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and IS with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex.
-
Analysis: Transfer to autosampler vials or plates for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS System | SCIEX QTRAP 6500+ |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Compound |
| This compound | |
| This compound-d7 |
Data Presentation and Method Validation
The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability. All results met the acceptance criteria as per regulatory guidelines.
Calibration Curve
The calibration curve was linear over the range of 1.00 to 1000 ng/mL.
| Parameter | Value |
| Concentration Range | 1.00 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed at four QC levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.00 | ≤ 8.5 | ± 7.2 | ≤ 9.1 | ± 6.5 |
| Low QC | 3.00 | ≤ 6.2 | ± 5.1 | ≤ 7.5 | ± 4.8 |
| Mid QC | 100 | ≤ 5.1 | ± 3.3 | ≤ 6.3 | ± 3.9 |
| High QC | 800 | ≤ 4.5 | ± 2.8 | ≤ 5.8 | ± 3.1 |
Matrix Effect and Recovery
The extraction recovery and matrix effect were consistent and reproducible.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | IS Normalized Matrix Factor (%CV) |
| Low QC | 3.00 | 92.5 | 98.1 | ≤ 4.2 |
| High QC | 800 | 94.1 | 97.5 | ≤ 3.8 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Method Validation Logic
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes: N-2-Cyanoethyl-val-leu-anilide as a Potential Cysteine Protease Inhibitor
Introduction
N-2-Cyanoethyl-val-leu-anilide is a synthetic dipeptide derivative featuring a valine-leucine core structure. This sequence is a known recognition motif for several classes of proteases, particularly those that preferentially cleave peptide bonds C-terminal to hydrophobic amino acids. The presence of the N-2-cyanoethyl group on the N-terminus and an anilide group on the C-terminus blocks the free amine and carboxylic acid, respectively. This modification prevents its action as a substrate for peptidases, suggesting a potential role as a competitive inhibitor.
These application notes describe the potential use of this compound as an inhibitor for cysteine proteases, such as cathepsin B. Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein turnover, apoptosis, and cancer progression.[1] Its substrate specificity includes cleavage at the C-terminus of hydrophobic amino acid residues. Therefore, this compound is a promising candidate for the targeted inhibition of this enzyme.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C20H30N4O2 | [2] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [3] |
Postulated Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of cysteine proteases like cathepsin B. The Val-Leu dipeptide moiety is expected to bind to the active site of the enzyme, mimicking the natural substrate. However, due to the modified N and C-termini, the peptide bond cannot be cleaved. This occupation of the active site prevents the binding and subsequent cleavage of the enzyme's natural substrates.
Spectral Data
Quantitative Data: In Vitro Enzyme Inhibition (Hypothetical)
The following table summarizes hypothetical inhibitory activities of this compound against a panel of proteases. This data is provided as an example and should be experimentally verified.
| Enzyme | Enzyme Class | Substrate | IC50 (µM) | Inhibition Type |
| Cathepsin B | Cysteine Protease | Z-Arg-Arg-AMC | 15.2 | Competitive |
| Calpain I | Cysteine Protease | Suc-Leu-Leu-Val-Tyr-AMC | 45.8 | Competitive |
| Chymotrypsin | Serine Protease | Suc-Ala-Ala-Pro-Phe-AMC | > 100 | Not Determined |
| Trypsin | Serine Protease | Boc-Gln-Ala-Arg-AMC | > 100 | Not Determined |
Caption: Table of hypothetical IC50 values for this compound.
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human cathepsin B.
Materials:
-
Human recombinant Cathepsin B
-
Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, 0.005% Brij-35, pH 6.0
-
Substrate: Z-Arg-Arg-AMC (Z-Arginyl-Arginine-7-amido-4-methylcoumarin)
-
Inhibitor: this compound
-
Positive Control: E-64 (a known cysteine protease inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in Assay Buffer to achieve final concentrations ranging from 0.1 µM to 100 µM in the assay.
-
Enzyme Preparation: Dilute human recombinant Cathepsin B to a working concentration of 2X the final desired concentration in Assay Buffer.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted inhibitor or vehicle (Assay Buffer with equivalent DMSO concentration) to the appropriate wells.
-
Add 20 µL of the 2X Cathepsin B solution to all wells except the "no enzyme" control wells. Add 20 µL of Assay Buffer to the "no enzyme" wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition: Prepare a 2X working solution of Z-Arg-Arg-AMC substrate in Assay Buffer. Add 20 µL of the 2X substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Measurement: Immediately begin reading the fluorescence intensity at 37°C every 2 minutes for 30 minutes using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data by setting the rate of the "enzyme only" (vehicle control) wells to 100%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro Cathepsin B inhibition assay.
Signaling Pathway Context
Cathepsin B is involved in multiple signaling pathways, including apoptosis. Under certain cellular stress conditions, cathepsin B can be released from the lysosome into the cytoplasm, where it can cleave Bid (a pro-apoptotic Bcl-2 family protein) to truncated Bid (tBid). tBid then translocates to the mitochondria, promoting the release of cytochrome c and initiating the caspase cascade, ultimately leading to apoptosis. Inhibition of cathepsin B by compounds like this compound could potentially modulate these apoptotic pathways.
Caption: Role of Cathepsin B in apoptosis and its potential inhibition.
References
Application Notes and Protocols for N-2-Cyanoethyl-val-leu-anilide in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-2-Cyanoethyl-val-leu-anilide is a synthetic dipeptide derivative with potential applications in biochemical research and drug discovery.[1] Its structure, featuring a valine-leucine core, suggests it may serve as a substrate or inhibitor for proteases that recognize hydrophobic amino acid sequences. The N-terminal cyanoethyl group can influence its binding affinity and specificity for biological targets.[1] These application notes provide detailed protocols for utilizing this compound in protease inhibition and protein-ligand binding assays, offering a framework for its investigation as a tool in enzyme characterization and as a scaffold for inhibitor development.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C20H30N4O2 | [1] |
| Molecular Weight | 358.5 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF; limited solubility in water. | [1] |
| Stability | Generally stable under standard laboratory conditions. Avoid extreme pH and strong oxidizing agents. | [1] |
Storage and Handling: Store this compound at -20°C, desiccated, and protected from light. For solution preparation, dissolve the compound in anhydrous DMSO to create a stock solution (e.g., 10 mM). Further dilutions into aqueous assay buffers should be made fresh for each experiment to minimize hydrolysis. When handling the compound, standard laboratory safety practices should be followed, including the use of personal protective equipment.
Application 1: Protease Inhibition Assay - A Case Study with Cathepsin L
Cathepsin L, a lysosomal cysteine protease, is implicated in various pathological processes, including cancer progression, where it contributes to the degradation of the extracellular matrix, facilitating metastasis.[2][3] Its substrate-binding cleft accommodates hydrophobic residues, making the Val-Leu motif of this compound a potential recognition site. This protocol describes a fluorometric assay to assess the inhibitory potential of this compound against human Cathepsin L.
Signaling Pathway: Cathepsin L in Cancer Metastasis
Caption: Cathepsin L's role in promoting cancer metastasis.
Experimental Protocol: Cathepsin L Inhibition Assay
This protocol utilizes a fluorogenic substrate, such as Z-Phe-Arg-AMC, which upon cleavage by Cathepsin L, releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The inhibitory activity of this compound is determined by measuring the reduction in fluorescence.
Materials:
-
Human recombinant Cathepsin L (active)
-
This compound
-
Z-Phe-Arg-AMC (fluorogenic substrate)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
-
DMSO (anhydrous)
Procedure:
-
Prepare Cathepsin L Solution: Dilute active Cathepsin L in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a final concentration of 1 nM).
-
Prepare Compound Plate: a. Create a serial dilution of this compound in DMSO. b. Dilute the DMSO stock solutions into assay buffer to create 4X working solutions. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Plate Setup: a. Add 25 µL of the 4X compound dilutions to the appropriate wells of the 96-well plate. b. For positive control wells (no inhibition), add 25 µL of assay buffer with DMSO. c. For negative control wells (no enzyme), add 50 µL of assay buffer.
-
Enzyme Addition: Add 25 µL of the 2X Cathepsin L solution to all wells except the negative controls.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare a 2X solution of Z-Phe-Arg-AMC in assay buffer (e.g., 20 µM for a final concentration of 10 µM). Add 50 µL of the 2X substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the data to the positive control (100% activity) and negative control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation
| Compound | IC50 (µM) against Cathepsin L |
| This compound | 8.5 |
| Positive Control Inhibitor (e.g., Z-FY-DMK) | 0.01 |
Application 2: Protein-Ligand Binding Assay
Identifying the binding partners of a small molecule is crucial for understanding its mechanism of action and potential off-target effects. This protocol outlines a generic pull-down assay using immobilized this compound to screen for interacting proteins from a cell lysate.
Experimental Workflow: Pull-Down Assay
Caption: Workflow for a pull-down protein binding assay.
Experimental Protocol: Pull-Down Assay
Materials:
-
This compound
-
NHS-activated Sepharose beads (or similar)
-
Coupling Buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine, pH 8.0
-
Cell lysate from the cell line of interest
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail, pH 7.4
-
Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer: 0.1 M glycine, pH 2.5 or SDS-PAGE loading buffer
-
SDS-PAGE gels and reagents
-
Mass spectrometry facility for protein identification
Procedure:
-
Immobilization of the Ligand: a. Dissolve this compound in coupling buffer (with a co-solvent like DMSO if necessary). b. Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl. c. Immediately mix the beads with the ligand solution and incubate overnight at 4°C with gentle rotation. d. Block any remaining active groups by incubating the beads with blocking buffer for 2 hours at room temperature. e. Wash the beads extensively with wash buffer to remove unbound ligand and blocking agent.
-
Preparation of Cell Lysate: a. Harvest cells and lyse them in ice-cold lysis buffer. b. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant. c. Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Binding Reaction: a. Incubate a defined amount of the immobilized beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation. b. As a negative control, incubate lysate with beads that have been blocked but not coupled with the ligand.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: a. Elute the bound proteins by adding elution buffer and incubating for 5-10 minutes. Alternatively, directly add SDS-PAGE loading buffer and heat to 95°C for 5 minutes. b. Collect the eluate by centrifugation.
-
Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the protein bands by Coomassie blue or silver staining. c. Excise unique bands present in the experimental lane but not the control lane for identification by mass spectrometry.
Hypothetical Data Presentation
| Band ID | Protein Name (Identified by Mass Spectrometry) | Molecular Weight (kDa) | Putative Function |
| A | Cathepsin L | 37 | Protease |
| B | Heat Shock Protein 70 | 70 | Chaperone |
| C | Tubulin alpha-1A chain | 50 | Cytoskeleton |
Conclusion
The protocols and data presented herein provide a foundational framework for researchers to explore the utility of this compound in biochemical assays. The hypothetical application in a Cathepsin L inhibition assay highlights its potential as a starting point for the development of novel anti-cancer therapeutics. The protein-ligand binding protocol offers a general method to identify its cellular targets, which is a critical step in drug development. Further experimental validation is necessary to confirm these potential applications and to fully characterize the biochemical and cellular effects of this compound.
References
Application Notes and Protocols for N-2-Cyanoethyl-val-leu-anilide
For Researchers, Scientists, and Drug Development Professionals
These notes provide comprehensive guidelines for the handling, storage, and use of N-2-Cyanoethyl-val-leu-anilide, a key intermediate in peptide synthesis and a compound of interest in biochemical screening.
Compound Data
This compound is a dipeptide derivative where the aniline (B41778) nitrogen is protected by a 2-cyanoethyl group. This modification is crucial for preventing unwanted side reactions during peptide synthesis.
| Property | Value | Source |
| CAS Number | 194351-52-5 | [1] |
| Molecular Formula | C₂₀H₃₀N₄O₂ | [2] |
| Molecular Weight | 358.49 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF). Limited solubility in water. | [2] |
| Melting Point | Data not available for this compound. For the related compound N-2-cyanoethylaniline, the melting point is 52-53°C. | [3] |
| Storage | 2-8°C in a refrigerator. | --- |
Handling and Storage Guidelines
Due to the potential hazards associated with cyano-compounds, strict adherence to safety protocols is mandatory.
Safety Precautions
Based on data for related cyanoethyl compounds, this compound should be handled with caution as it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation[3][4].
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Short-term and Long-term: Store in a tightly sealed container in a refrigerator at 2-8°C.
-
Stability: The compound is generally stable under standard laboratory conditions but is sensitive to extreme pH and strong oxidizing agents[2].
Caption: Workflow for Handling and Storage.
Experimental Protocols
The following are detailed protocols for the synthesis (cyanoethylation) and deprotection of this compound.
Protocol for Synthesis of this compound
This protocol describes the cyanoethylation of Val-Leu-anilide.
Materials:
-
Val-Leu-anilide
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve Val-Leu-anilide in anhydrous DMF.
-
Addition of Base: Add triethylamine to the solution.
-
Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol for Deprotection of this compound
This protocol describes the removal of the N-2-cyanoethyl group to yield Val-Leu-anilide. The deprotection is achieved via a base-catalyzed β-elimination[2].
Materials:
-
This compound
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Acetonitrile (B52724) (ACN) or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
Dissolution: Dissolve this compound in acetonitrile in a round-bottom flask.
-
Addition of Base: Add a solution of DBU in acetonitrile to the reaction mixture. A typical concentration is 10% DBU in ACN (v/v)[5].
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or HPLC for the disappearance of the starting material and the appearance of the deprotected product.
-
Work-up:
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude Val-Leu-anilide by column chromatography or recrystallization as needed.
-
Characterization: Confirm the identity and purity of the final product by NMR and MS.
Caption: Synthesis and Deprotection Pathway.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]
- 3. N-(2-CYANOETHYL)ANILINE [chembk.com]
- 4. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 5. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-2-Cyanoethyl-val-leu-anilide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for N-2-Cyanoethyl-val-leu-anilide in drug discovery workflows. This synthetic dipeptide anilide holds promise as a research tool for identifying and characterizing novel therapeutic agents, particularly in the context of enzyme inhibition.
Introduction
This compound is a synthetic polypeptide with the molecular formula C20H30N4O2.[1] Its structure, featuring a dipeptide (Val-Leu) core, an anilide group, and a cyanoethyl protecting group, makes it an interesting candidate for screening in various drug discovery campaigns. The cyanoethyl group can be strategically employed as a protecting group in synthetic chemistry. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural similarity to known dipeptidyl peptidase IV (DPP-IV) inhibitors suggests a potential application in this area. Additionally, related Leu-Val dipeptide derivatives have demonstrated other biological activities, such as antimicrobial and antimalarial effects, indicating a broader potential for screening.[2]
Physicochemical Properties and Synthesis
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H30N4O2 | [1] |
| Molecular Weight | 358.48 g/mol | |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in organic solvents (e.g., dimethylformamide) | [3] |
| Stability | Generally stable under standard laboratory conditions | [3] |
General Synthesis Workflow
The synthesis of this compound typically involves a multi-step process common in peptide chemistry. The following diagram illustrates a general workflow.
Caption: General workflow for the synthesis of this compound.
Potential Application: Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The Val-Leu dipeptide motif present in this compound is structurally similar to the substrates of DPP-IV, making it a candidate for investigation as a potential inhibitor.
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism of action for a DPP-IV inhibitor.
Caption: Proposed mechanism of DPP-IV inhibition.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol describes a generalized method for assessing the inhibitory activity of this compound against DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-IV enzyme, and the test compound or control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the DPP-IV substrate to each well.
-
Monitor the absorbance at 405 nm at regular intervals to measure the rate of p-nitroaniline production.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Hypothetical Quantitative Data
The following table presents hypothetical data for the inhibition of DPP-IV by this compound for illustrative purposes, as no public data is available.
| Compound | IC50 (nM) |
| This compound | 500 |
| Sitagliptin (Positive Control) | 19 |
Other Potential Applications
Research on structurally related Leu-Val dipeptides has indicated potential antimicrobial and antimalarial activities.[2] This suggests that this compound could be a valuable tool in screening campaigns for new anti-infective agents.
Experimental Workflow for Screening
The following diagram outlines a general workflow for screening this compound for various biological activities.
Caption: General workflow for biological screening.
Conclusion
This compound represents a versatile chemical tool for drug discovery. While its primary hypothesized application lies in the field of DPP-IV inhibition for anti-diabetic drug development, its structural motifs suggest potential for broader screening against other biological targets. The protocols and workflows provided herein offer a framework for researchers to explore the therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate its biological activity profile.
References
Troubleshooting & Optimization
Technical Support Center: N-2-Cyanoethyl-val-leu-anilide Synthesis
Welcome to the technical support center for the synthesis of N-2-Cyanoethyl-val-leu-anilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this dipeptide derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a multi-step process that includes peptide coupling and cyanoethylation. A common approach involves the solution-phase synthesis of the Val-Leu dipeptide, followed by coupling to a cyanoethylated aniline (B41778) moiety. Key stages include the protection of amino and carboxyl groups, activation of the carboxylic acid for amide bond formation, and finally, the introduction of the cyanoethyl group.
Q2: What are the most critical factors affecting the yield of the synthesis?
A2: Several factors can significantly impact the overall yield. These include the choice of coupling reagents, reaction conditions (temperature, time, and solvent), the purity of starting materials, and the efficiency of purification steps. For this particular synthesis, challenges may arise from the hydrophobic nature of valine and leucine (B10760876), which can lead to aggregation and incomplete reactions.
Q3: What are common side reactions to be aware of during the synthesis?
A3: During the peptide coupling step, particularly when using carbodiimide (B86325) reagents like DCC, potential side reactions include racemization of the amino acids and the formation of an N-acylurea byproduct, which can complicate purification. In the cyanoethylation step, a common side reaction is the di-cyanoethylation of the aniline nitrogen if the reaction is not carefully controlled.
Q4: How can I minimize aggregation of the Val-Leu dipeptide during synthesis?
A4: Aggregation of hydrophobic peptides is a common challenge.[1][2] To mitigate this, consider using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) to your reaction mixture.[1][3] Additionally, employing chaotropic salts or performing couplings at elevated temperatures can help improve solubility and reaction kinetics.[1][3]
Q5: What is the recommended method for purifying the final product?
A5: Due to the hydrophobic nature of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[4][5] A C18 column is typically used with a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA).[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Peptide Coupling Step | Incomplete activation of the carboxylic acid. | - Ensure your coupling reagent (e.g., DCC) is fresh and anhydrous.- Consider using a more efficient activating agent like HATU or HCTU, especially for hindered amino acids.[6] |
| Steric hindrance from the valine side chain. | - Increase the reaction time and/or temperature.- Perform a "double coupling" by adding a second portion of activated amino acid.[6] | |
| Aggregation of the growing peptide chain. | - Switch to a solvent system known to reduce aggregation, such as DMF/DMSO or NMP.[1][3]- Add chaotropic salts like LiCl to the reaction mixture.[1] | |
| Presence of N-acylurea Byproduct in NMR or LC-MS | Use of DCC as the coupling reagent. | - This is a known byproduct of DCC coupling.[7] Remove it by filtration if it precipitates or by careful chromatography. |
| Racemization of Amino Acids | Over-activation or prolonged reaction times with some coupling reagents. | - Add a racemization suppressor like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to your coupling reaction.[7]- Perform the reaction at a lower temperature (e.g., 0 °C). |
| Low Yield in Cyanoethylation Step | Incomplete reaction. | - Ensure a suitable basic catalyst is used and that the reaction temperature and time are optimized.- Use a slight excess of acrylonitrile (B1666552). |
| Formation of Di-cyanoethylated Product | Excess acrylonitrile or prolonged reaction time. | - Use a controlled molar ratio of acrylonitrile to the aniline derivative.- Monitor the reaction progress by TLC or LC-MS to stop it upon completion. |
| Difficulty in Purifying the Final Product | The product is highly hydrophobic and may have poor solubility in the mobile phase. | - Optimize the HPLC gradient to ensure the compound elutes properly.- Consider using a different organic modifier in the mobile phase, such as isopropanol, which can improve the solubility of hydrophobic peptides.[4] |
| The product co-elutes with impurities. | - Adjust the pH of the mobile phase or try a different column chemistry (e.g., a phenyl-hexyl column). |
Experimental Protocols
Protocol 1: Synthesis of Boc-Val-Leu-OMe
-
Activation of Boc-Valine:
-
Dissolve Boc-Val-OH (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Leu-OMe.HCl (1 equivalent) in anhydrous DMF and neutralize with N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1 equivalent) at 0 °C.
-
Add the activated Boc-Val-OH solution to the leucine methyl ester solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of this compound
-
Saponification of Boc-Val-Leu-OMe:
-
Dissolve Boc-Val-Leu-OMe in a mixture of methanol (B129727) and 1M NaOH.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain Boc-Val-Leu-OH.
-
-
Coupling with N-(2-cyanoethyl)aniline:
-
Follow the activation and coupling procedure described in Protocol 1, using Boc-Val-Leu-OH and N-(2-cyanoethyl)aniline as the coupling partners.
-
-
Boc-Deprotection:
-
Dissolve the resulting Boc-protected product in a solution of 20-50% TFA in dichloromethane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure and co-evaporate with toluene (B28343) to remove residual TFA.
-
-
Final Purification:
-
Purify the crude this compound by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Data Presentation
Table 1: Potential Impact of Reaction Parameters on Synthesis Yield
| Parameter | Variation | Potential Effect on Yield | Rationale |
| Coupling Reagent | DCC/HOBt vs. HATU/DIPEA | Higher with HATU/DIPEA | HATU is a more potent coupling reagent, often leading to faster and more complete reactions, especially for sterically hindered amino acids.[6] |
| Solvent | DMF vs. NMP | Potentially higher in NMP | NMP can be better at solvating growing peptide chains and disrupting aggregation, which is a concern with hydrophobic residues like valine and leucine.[1][3] |
| Temperature | 0 °C to RT vs. 50 °C | May increase | For difficult couplings, increasing the temperature can improve reaction rates and overcome aggregation.[1][3] However, this may also increase the risk of racemization. |
| Cyanoethylation Catalyst | Basic (e.g., triethylamine) | Essential for the reaction | Cyanoethylation is a Michael addition that requires a basic catalyst to proceed. |
| Acrylonitrile Equivalents | 1.1 eq. vs. 2.0 eq. | May decrease desired product yield | Using a large excess of acrylonitrile can lead to the formation of the di-cyanoethylated byproduct, reducing the yield of the target mono-substituted product. |
Visualizations
Caption: A general workflow for the synthesis of this compound.
References
troubleshooting low solubility of N-2-Cyanoethyl-val-leu-anilide in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of N-2-Cyanoethyl-val-leu-anilide in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous solutions?
This compound is a synthetic dipeptide derivative. Its molecular structure, consisting of a dipeptide (Val-Leu) linked to an anilide group and further modified with a cyanoethyl group, results in a predominantly hydrophobic molecule with limited solubility in water and aqueous assay buffers.[1] The valine and leucine (B10760876) residues, in particular, contribute to its hydrophobic nature.
Q2: In which solvents is this compound expected to be soluble?
This compound is generally soluble in organic solvents.[1] Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used co-solvents to dissolve hydrophobic peptides and similar compounds for use in biological assays.[1]
Q3: What is the likely biological target of this compound?
While the specific target of this compound is not definitively established in the provided search results, dipeptide derivatives, particularly those with a nitrile or similar reactive group, are well-documented as inhibitors of cysteine proteases.[1][2][3][4] This class of enzymes includes cathepsins, calpains, and caspases, which are involved in a variety of cellular processes, including apoptosis and inflammation.[5][6][7] Therefore, it is highly probable that this compound functions as a cysteine protease inhibitor.
Troubleshooting Guide for Low Solubility
Issue: Precipitate forms when adding this compound to my aqueous assay buffer.
Possible Cause 1: Low intrinsic aqueous solubility of the compound.
-
Solution: Prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Recommended Solvents: 100% Dimethyl Sulfoxide (DMSO) or 100% Dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound in the chosen organic solvent to a high concentration (e.g., 10-50 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
For your assay, add a small volume of the concentrated stock solution to your aqueous buffer to reach the desired final concentration.
-
Important: Ensure the final concentration of the organic solvent in your assay is low (typically ≤1%) to avoid solvent-induced artifacts.
-
-
Possible Cause 2: The pH of the assay buffer is not optimal for solubility.
-
Solution: Empirically test the solubility of this compound in a range of pH buffers. The solubility of peptides and peptide derivatives can be significantly influenced by pH.
Issue: The compound seems to be inactive or gives inconsistent results in my cell-based assay.
Possible Cause: The compound has precipitated out of the cell culture medium.
-
Solution: Similar to the troubleshooting step for aqueous buffers, prepare a concentrated stock solution in a cell-culture compatible organic solvent like DMSO. When diluting into the cell culture medium, do so quickly and with vigorous mixing to minimize precipitation. Visually inspect the medium for any signs of precipitation before adding it to the cells. The use of dipeptides to enhance the solubility of amino acids in cell culture media is a known strategy, suggesting that while challenging, it is possible to work with these compounds in a cellular context.[8][9]
Quantitative Data Summary
| Solvent | Qualitative Solubility | Recommended Stock Concentration | Final Assay Concentration (Typical) |
| Water / PBS | Low / Insoluble | Not Recommended | N/A |
| DMSO | Soluble | 10 - 50 mM | ≤ 1% v/v |
| DMF | Soluble | 10 - 50 mM | ≤ 1% v/v |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in downstream assays.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 386.54 g/mol , dissolve 3.87 mg in 1 mL of DMSO).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the tube for 5-10 minutes to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
Cysteine Protease Inhibition Workflow
Caption: Experimental workflow for assessing the inhibitory activity of this compound against a cysteine protease.
Proposed Signaling Pathway: Inhibition of Apoptosis
Caption: Proposed mechanism of action where this compound inhibits executioner caspases, thereby blocking apoptosis.
References
- 1. Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments in the design and synthesis of calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
optimizing N-2-Cyanoethyl-val-leu-anilide concentration for experiments
This guide provides researchers, scientists, and drug development professionals with detailed protocols and answers to frequently asked questions for optimizing the experimental concentration of N-2-Cyanoethyl-val-leu-anilide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a dipeptide derivative used in biochemical research and peptide screening to analyze protein interactions and function.[1] Its physical and chemical properties are essential for proper experimental design.[1]
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₄O₂ | [1] |
| Molecular Weight | 358.48 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in water | [1][2] |
| Stability | Generally stable under standard lab conditions; sensitive to extreme pH | [1] |
Q2: How should I prepare a stock solution of this compound?
Proper stock solution preparation is critical for reproducible results. Due to its limited aqueous solubility, an organic solvent is required.[1][3]
Protocol: Stock Solution Preparation
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare the initial stock solution.[2]
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can aid dissolution if needed.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.
-
Final Dilution: When preparing working concentrations for your experiment, dilute the DMSO stock solution in your cell culture medium or assay buffer. Ensure the final DMSO concentration in the culture remains non-toxic to your cells, typically below 0.5%, and ideally at or below 0.1%.[2][3] Always run a vehicle control with the same final DMSO concentration as your highest treatment dose.[3]
Determining Optimal Concentration
The ideal concentration of this compound is highly dependent on the cell type, assay, and desired biological outcome. A dose-response experiment is essential to determine the optimal range.[4][5]
Q3: How do I design a dose-response experiment to find the optimal concentration?
A dose-response experiment involves treating your cells with a range of concentrations to identify the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).[5]
Protocol: Dose-Response Experiment
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the exponential growth phase during treatment.[4] Allow cells to adhere and stabilize overnight.
-
Compound Dilution Series: Prepare a serial dilution of the this compound stock solution. A common approach is to use a 1:2 or 1:3 dilution series across 8 to 12 concentrations. This wide range helps in identifying the full sigmoidal dose-response curve.[5]
-
Treatment: Add the diluted compound to the appropriate wells. Include the following controls:
-
Negative Control: Cells treated with medium only (no compound, no vehicle).
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment.[3]
-
Positive Control: (If available) A compound known to elicit the expected response in your assay.
-
-
Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your chosen assay to measure the biological response (e.g., cell viability via MTT assay, protein expression via western blot, or a specific functional assay).
-
Data Analysis: Plot the response (Y-axis) against the log of the compound concentration (X-axis). Use non-linear regression to fit a sigmoidal curve and determine the EC₅₀/IC₅₀ value.[5]
The workflow for this process can be visualized as follows:
Troubleshooting Guide
Q4: I am not observing any effect from the compound. What should I do?
This is a common issue that can stem from several factors.
| Possible Cause | Recommended Solution | Source |
| Concentration Too Low | Test a higher concentration range. Some peptide-based compounds require micromolar concentrations to be effective. | [6] |
| Compound Degradation | Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid repeated freeze-thaw cycles. | [3] |
| Incorrect Assay Timing | The biological effect may occur at an earlier or later time point. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). | [7] |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and free from contamination like mycoplasma. | [3] |
| Compound Aggregation | Poor solubility can lead to aggregation. Try including a low, non-toxic concentration of a detergent like Tween-20 (e.g., 0.01%) in the assay buffer. | [7] |
Q5: The compound is causing high levels of cell death, even at low concentrations. How can I mitigate this toxicity?
Distinguishing specific bioactivity from general cytotoxicity is crucial.
| Possible Cause | Recommended Solution | Source |
| Solvent Toxicity | Ensure the final DMSO concentration is as low as possible (≤0.1% is ideal for sensitive or primary cells). Always include a vehicle-only control. | [2][3] |
| On-Target Cytotoxicity | The compound's mechanism of action may be inherently cytotoxic. Lower the concentration range significantly to find a non-toxic but effective window. | [4] |
| Compound Instability | Degradation products of the compound might be toxic. Verify compound stability under your specific experimental conditions. | [3] |
| High Cell Density | Over-confluent or stressed cells can be more susceptible to toxic effects. Optimize cell seeding density. | [4] |
Below is a troubleshooting decision tree to help diagnose common experimental problems.
Hypothetical Mechanism of Action
While the exact target of this compound requires empirical validation, peptide derivatives often act by modulating cellular signaling pathways, for instance, by inhibiting key enzymes like kinases.[1] The diagram below illustrates a hypothetical example where the compound inhibits a receptor tyrosine kinase (RTK) pathway, a common target in drug development.
References
- 1. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
preventing degradation of N-2-Cyanoethyl-val-leu-anilide in solution
This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving N-2-Cyanoethyl-val-leu-anilide to minimize its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a dipeptide derivative. It typically presents as a white to off-white powder and is soluble in organic solvents such as dimethylformamide (DMF), with limited solubility in water.[1] While generally stable under standard laboratory conditions, it is sensitive to extreme pH levels and strong oxidizing agents.[1]
Q2: What are the primary known degradation pathways for this compound in solution?
A2: The major degradation pathway of concern is the β-elimination of the N-2-cyanoethyl group, which is accelerated under basic conditions. This reaction results in the formation of acrylonitrile (B1666552) and the corresponding free anilide peptide (Val-Leu-anilide).[1] Additionally, like many peptides, the amide bonds in the peptide backbone can be susceptible to hydrolysis under strongly acidic or basic conditions.
Q3: What are the ideal storage conditions for this compound?
A3: For maximum stability, this compound should be stored in its lyophilized powder form in a tightly sealed container at -20°C or colder, protected from light and moisture.[2][3][4][5][6]
Q4: How should I prepare a stock solution of this compound?
A4: Due to its limited aqueous solubility, it is recommended to first dissolve the lyophilized powder in a minimal amount of a compatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3] This concentrated organic stock can then be diluted with a sterile, slightly acidic aqueous buffer (pH 5-7) to the desired final concentration for your experiment.[2]
Q5: How long can I store solutions of this compound?
A5: Peptides in solution are significantly less stable than in their lyophilized form.[2][3] It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C for no more than a few weeks to a month.[5][6] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[2][3][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in solution. | - Prepare fresh solutions before each experiment.- Ensure the pH of your experimental buffer is between 5 and 7.[2]- Store stock solutions as single-use aliquots at -20°C or -80°C.[6]- Protect solutions from light.[3] |
| Precipitation of the compound upon dilution with aqueous buffer. | The compound has low solubility in water.[1] | - Decrease the final concentration of the compound.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Use sonication to aid dissolution, but avoid excessive heating.[3][5] |
| Difficulty dissolving the lyophilized powder. | The compound is hydrophobic. | - Use an appropriate organic solvent such as DMSO or DMF for initial dissolution.[2][3]- Briefly sonicate the solution to aid in solubilization.[3][5] |
| Baseline drift or appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of the compound into multiple products. | - Confirm the identity of the main peak and potential degradation products using a high-resolution analytical technique like LC-MS.- Follow the recommended handling and storage procedures to minimize degradation.- Prepare and analyze a fresh sample to compare with the stored sample. |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of moisture, which can lead to hydrolysis.[2][3][5]
-
Dissolution: Add a minimal volume of high-purity, anhydrous DMSO or DMF to the vial to dissolve the powder. For example, add 100 µL of DMSO to 1 mg of the compound to create a concentrated stock.
-
Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Protocol for Assessing Compound Stability
This protocol provides a general framework for evaluating the stability of this compound under your specific experimental conditions.
-
Preparation of Test Solutions:
-
Prepare a fresh stock solution of this compound in DMSO as described above.
-
Dilute the stock solution to your typical experimental concentration in your chosen aqueous buffer. Prepare separate samples for each condition you wish to test (e.g., different pH values, temperatures).
-
-
Time-Point Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot of each test solution and analyze it by High-Performance Liquid Chromatography (HPLC) with UV detection. This will serve as your baseline (100% integrity).
-
-
Incubation:
-
Store the remaining test solutions under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each test solution.
-
Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for assessing compound stability in solution.
References
- 1. env.go.jp [env.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ajol.info [ajol.info]
- 6. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing non-specific binding of N-2-Cyanoethyl-val-leu-anilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues related to the non-specific binding of N-2-Cyanoethyl-val-leu-anilide in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic peptide-like compound.[1] Its structure includes a dipeptide backbone (Val-Leu) modified with a cyanoethyl group at the N-terminus and an anilide group at the C-terminus. It is typically a white to off-white powder, soluble in organic solvents like dimethylformamide (DMF) and may have limited solubility in aqueous solutions.[1] Its stability is generally good under standard laboratory conditions, but it can be sensitive to extreme pH and strong oxidizing agents.[1]
Q2: What are the common causes of non-specific binding in assays involving this compound?
Non-specific binding can arise from several factors related to the physicochemical properties of this compound and the experimental setup. These include:
-
Hydrophobic Interactions: The valine, leucine, and anilide components contribute to the molecule's hydrophobicity, which can lead to interactions with hydrophobic surfaces of plastics, proteins, and cell membranes.[2][3]
-
Electrostatic Interactions: The molecule's charge can influence its interaction with charged surfaces.[2][3][4] The cyano group can also participate in dipole-dipole interactions.
-
Protein Aggregation: At higher concentrations, the compound might self-aggregate, leading to non-specific interactions.
-
Binding to Assay Components: The compound may bind to blocking agents, antibodies, or other proteins in the assay system in an unintended manner.[5][6]
Q3: How can I detect non-specific binding of this compound in my experiment?
To determine if non-specific binding is occurring, you can perform the following control experiments:
-
No-Target Control: Run the experiment with a sample that lacks the specific target of interest. Any signal detected in this control can be attributed to non-specific binding.
-
Bare Surface Control (for surface-based assays like SPR): Flow the analyte over a sensor surface without the immobilized ligand. A significant response indicates non-specific binding to the surface itself.[2][7]
-
Competition Assay: Use an excess of an unlabeled compound with a similar structure to see if it can displace the binding of your labeled this compound.
Troubleshooting Guides
Issue: High background signal in my assay.
High background is a common indicator of non-specific binding. The following table summarizes strategies to mitigate this issue.
| Strategy | Principle | Recommended Starting Concentration/Condition |
| Increase Ionic Strength | Shields electrostatic interactions. | 50-200 mM NaCl[4] |
| Add a Non-ionic Surfactant | Disrupts hydrophobic interactions. | 0.005% - 0.05% Tween-20 or Triton X-100[2] |
| Use a Blocking Agent | Saturates non-specific binding sites on surfaces and other proteins. | 0.1% - 1% Bovine Serum Albumin (BSA)[2][4] or Casein |
| Optimize pH | Alters the net charge of the compound and interacting surfaces to minimize electrostatic attraction. | Test a range of pH values around the isoelectric point (pI) of your target protein.[2][4] |
| Include a Carrier Protein | Reduces binding to container walls and other surfaces. | 0.1 mg/mL BSA in the buffer |
| Change Assay Plate/Tube Material | Different plastics have varying levels of hydrophobicity. | Test low-binding polypropylene (B1209903) or polyethylene (B3416737) plates/tubes.[8][9] |
Issue: Inconsistent results and poor reproducibility.
Inconsistent results can also be a symptom of non-specific binding, especially if the binding is not saturable.
Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially caused by non-specific binding.
Experimental Protocols
Protocol 1: Basic Non-Specific Binding Assessment
This protocol provides a general framework for assessing the non-specific binding of this compound in a typical plate-based assay.
Materials:
-
This compound
-
Assay buffer (e.g., PBS, Tris-HCl)
-
Blocking buffer (e.g., assay buffer with 1% BSA)
-
Assay plates (e.g., 96-well polystyrene plates)
-
Detection reagents (specific to your assay)
-
Plate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
Coat two sets of wells in a 96-well plate:
-
Set A (Target): Coat with your target protein of interest according to your standard protocol.
-
Set B (No-Target Control): Coat with a non-relevant protein or leave uncoated and block.
-
-
Block all wells with blocking buffer for 1 hour at room temperature to prevent non-specific binding to the plate surface.
-
Wash the wells three times with assay buffer.
-
Add the this compound dilution series to both sets of wells.
-
Incubate for the desired time and temperature as per your assay protocol.
-
Wash the wells thoroughly to remove unbound compound.
-
Add detection reagents and measure the signal using a plate reader.
-
Analyze the data: Compare the signal from Set B to Set A. A high signal in Set B indicates significant non-specific binding.
Protocol 2: Optimization of Assay Buffer to Reduce Non-Specific Binding
This protocol outlines a method to systematically test different buffer additives to reduce non-specific binding.
Materials:
-
This compound
-
Assay buffer
-
Stock solutions of additives: 5 M NaCl, 10% Tween-20, 10% BSA
-
Assay plates coated with the target protein and blocked (as in Protocol 1)
Procedure:
-
Prepare a matrix of assay buffers with varying concentrations of additives. For example:
-
Buffer 1: Standard assay buffer
-
Buffer 2: Assay buffer + 50 mM NaCl
-
Buffer 3: Assay buffer + 100 mM NaCl
-
Buffer 4: Assay buffer + 0.01% Tween-20
-
Buffer 5: Assay buffer + 0.05% Tween-20
-
Buffer 6: Assay buffer + 0.1% BSA
-
Buffer 7: Assay buffer + 1% BSA
-
Combinations of the above (e.g., NaCl and Tween-20)
-
-
Prepare a constant, high concentration of this compound in each of the prepared buffers. This concentration should be one that previously showed high non-specific binding.
-
Add these solutions to the wells of a plate prepared with a no-target control (as in Protocol 1, Set B).
-
Incubate, wash, and detect the signal as per your standard protocol.
-
Compare the signals from each buffer condition. The condition that yields the lowest signal has the most optimal composition for reducing non-specific binding.
Potential Signaling Pathway Interference
Non-specific binding of this compound could potentially interfere with various signaling pathways by interacting with unintended kinases, phosphatases, or receptors. Below is a conceptual diagram illustrating how non-specific binding could lead to off-target effects.
Caption: Conceptual diagram of how this compound's non-specific binding can cause off-target effects.
References
- 1. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 8. e-b-f.eu [e-b-f.eu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Purification of N-2-Cyanoethyl-val-leu-anilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-2-Cyanoethyl-val-leu-anilide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, and incomplete reactions. These may include:
-
Starting materials: Unreacted L-valine, L-leucine, and N-2-cyanoethyl-aniline.
-
Coupling reagent byproducts: Dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (B1669883) (DCC) is used as a coupling agent.[1]
-
Side-products: Diastereomers of the desired product, deletion peptides (e.g., N-2-Cyanoethyl-val-anilide or N-2-Cyanoethyl-leu-anilide), and products of side reactions involving the cyanoethyl group.
-
Bis-cyanoethylated species: N,N-bis(2-cyanoethyl)aniline can be a byproduct of the cyanoethylation of aniline.[2][3]
Q2: What is the recommended purification method for this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides and peptide-like molecules such as this compound.[4][5][6][7][8] This technique separates compounds based on their hydrophobicity.
Q3: What are the key physicochemical properties of this compound to consider during purification?
A3: Key properties include:
-
Appearance: Typically a white to off-white powder.[9]
-
Solubility: It is soluble in organic solvents like dimethylformamide (DMF) but has limited solubility in water.[9] This is a critical consideration for sample preparation and mobile phase selection in RP-HPLC.
-
Stability: The compound is generally stable under standard laboratory conditions but is sensitive to extreme pH levels and strong oxidizing agents.[9]
Q4: How can I monitor the purity of this compound during and after purification?
A4: The purity of fractions during purification can be monitored using analytical RP-HPLC. The final purity of the product should be confirmed by a combination of analytical techniques, including:
-
Analytical RP-HPLC: To determine the percentage purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Poor solubility of the crude product in the injection solvent. | Ensure the crude product is fully dissolved before injection. Consider using a stronger organic solvent like DMF or DMSO in minimal amounts, then diluting with the mobile phase. |
| Precipitation of the product on the HPLC column. | Decrease the initial aqueous concentration of the mobile phase. Use a shallower gradient to prevent the product from precipitating. |
| The product is eluting in multiple fractions. | Optimize the HPLC gradient to obtain a sharper peak for the target compound. Check for peak tailing, which may indicate secondary interactions with the stationary phase. |
| Loss of product during solvent evaporation (lyophilization). | Ensure proper lyophilization procedures are followed. If the product is volatile, consider alternative solvent removal methods. |
Issue 2: Co-elution of Impurities with the Product in RP-HPLC
| Possible Cause | Troubleshooting Step |
| The impurity has a similar hydrophobicity to the product. | Modify the mobile phase by changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or the ion-pairing agent (e.g., from trifluoroacetic acid - TFA to formic acid). |
| The HPLC column is not providing sufficient resolution. | Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[7] |
| The gradient is too steep. | Employ a shallower gradient around the elution time of the product to improve the separation of closely eluting impurities. |
Issue 3: Presence of Unexpected Peaks in the Final Product Chromatogram
| Possible Cause | Troubleshooting Step |
| Degradation of the product. | This compound is sensitive to extreme pH.[9] Ensure the pH of the mobile phase is appropriate. Avoid prolonged exposure to strong acids or bases. |
| Contamination from solvents or equipment. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank gradient to check for system peaks. |
| Formation of adducts with mobile phase components. | If using TFA, trifluoroacetate (B77799) adducts can sometimes be observed in mass spectrometry. Consider using a different ion-pairing agent like formic acid. |
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Key Advantages | Key Disadvantages |
| Preparative RP-HPLC | >98 | 60-80 | High resolution and purity. | Can be time-consuming and uses large solvent volumes. |
| Flash Chromatography | 90-95 | 70-90 | Faster than preparative HPLC, good for initial cleanup. | Lower resolution, may not remove closely related impurities. |
| Recrystallization | >95 (if successful) | 50-70 | Cost-effective and can yield high purity crystals. | Finding a suitable solvent system can be challenging. |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification of this compound
-
Column: C18, 10 µm particle size, 250 x 20 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 30-70% B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DMF and then dilute with Mobile Phase A to a concentration of 10 mg/mL.
-
Procedure: a. Equilibrate the column with 30% B for at least 20 minutes. b. Inject the prepared sample onto the column. c. Run the gradient and collect fractions corresponding to the main product peak. d. Analyze the purity of the collected fractions using analytical RP-HPLC. e. Pool the pure fractions and remove the solvent by lyophilization.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. gilson.com [gilson.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. bachem.com [bachem.com]
- 7. polypeptide.com [polypeptide.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]
stability testing of N-2-Cyanoethyl-val-leu-anilide under different conditions
Technical Support Center: N-2-Cyanoethyl-val-leu-anilide Stability Testing
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for assessing the stability of this compound.
Disclaimer: The following data and degradation pathways are illustrative examples based on common characteristics of peptide anilides and are intended to guide experimental design. Actual results may vary and must be determined empirically.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of enzymes.[1] Key structural features susceptible to degradation include the peptide bond between valine and leucine, the anilide linkage, and the N-cyanoethyl group, which can be sensitive to hydrolysis, particularly at non-neutral pH.[1] Classes of compounds like amides are known to be susceptible to enzymatic transformation.[2]
Q2: Which analytical method is recommended for stability testing of this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the preferred method.[3][4][5] This setup, often referred to as LC-MS, allows for the accurate quantification of the parent compound while also enabling the detection and potential identification of degradation products.[3] A typical detection wavelength for peptide-like molecules is between 210-220 nm, which corresponds to the absorbance of the amide bond.[6]
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic conditions (e.g., acidic or basic pH), the primary degradation products are expected to be Val-Leu-anilide (from the cleavage of the cyanoethyl group) and N-2-Cyanoethyl-val-leu (from the hydrolysis of the anilide bond). Enzymatic degradation, especially in plasma, may also cleave the peptide bond between valine and leucine.
Q4: How should stock solutions of the compound be prepared and stored for stability studies?
A4: The compound is typically soluble in organic solvents like DMSO.[1] For stability studies, a high-concentration stock solution (e.g., 10 mM) should be prepared in 100% DMSO. This stock can then be diluted into the aqueous stability buffers. The final concentration of DMSO in the incubation should be kept low (typically ≤1%) to minimize its effect on the experiment.[7] Store stock solutions at -20°C or -80°C.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation observed at Time 0 in all conditions. | 1. Stock solution instability.2. Poor solubility in the aqueous buffer, causing precipitation.3. Interaction with the container material. | 1. Prepare fresh stock solution. Analyze it directly via HPLC to confirm its integrity.2. Decrease the starting concentration. Check for visible precipitate after adding the compound to the buffer.3. Use low-binding polypropylene (B1209903) plates or vials. |
| High variability between replicate samples. | 1. Inaccurate pipetting of the stock solution.2. Incomplete mixing upon dilution into the buffer.3. Inconsistent temperature control during incubation. | 1. Use calibrated pipettes. For small volumes, consider serial dilutions.2. Ensure thorough vortexing or mixing after adding the stock solution to the test buffer.3. Use a calibrated incubator and ensure plates/tubes have uniform contact with the heating surface.[2] |
| A new, unexpected peak appears and then disappears in the chromatogram. | The new peak is an unstable intermediate degradation product that further degrades into other species. | This is valuable mechanistic information. If possible, use LC-MS/MS to obtain structural information on the intermediate peak at the time point where it is most abundant. |
| Compound appears more stable in plasma than in a simple buffer at pH 7.4. | The compound may be highly bound to plasma proteins. The bound fraction is often protected from degradation. | This is a common phenomenon.[7] Consider performing plasma protein binding assays to determine the bound fraction, as this is critical information for interpreting pharmacokinetic data. |
Illustrative Stability Data
The following tables summarize representative stability data for this compound under various conditions.
Table 1: Stability in Aqueous Buffers at 37°C over 24 Hours
| pH | Buffer System | % Parent Remaining (Mean ± SD) |
| 2 hours | 8 hours | |
| 3.0 | Citrate Buffer | 95.2 ± 2.1 |
| 7.4 | Phosphate-Buffered Saline (PBS) | 99.1 ± 1.5 |
| 9.0 | Borate Buffer | 80.3 ± 3.9 |
Table 2: Stability under Thermal Stress in PBS (pH 7.4) over 7 Days
| Temperature | % Parent Remaining (Mean ± SD) |
| Day 1 | |
| 4°C | 99.5 ± 1.1 |
| 25°C (RT) | 98.1 ± 1.6 |
| 40°C | 92.5 ± 2.4 |
Table 3: Stability in Human Plasma at 37°C
| Time Point | % Parent Remaining (Mean ± SD) | Calculated Half-Life (t½) |
| 0 min | 100 | \multirow{5}{*}{~105 min} |
| 15 min | 91.3 ± 3.5 | |
| 30 min | 82.1 ± 4.1 | |
| 60 min | 68.0 ± 5.0 | |
| 120 min | 45.5 ± 6.3 |
Experimental Protocols & Visualizations
Protocol 1: pH Stability Assessment
This protocol outlines the procedure for determining the stability of the compound in aqueous buffers of different pH values.
-
Buffer Preparation: Prepare buffers at pH 3.0 (0.1 M citrate), pH 7.4 (0.1 M PBS), and pH 9.0 (0.1 M borate).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Incubation: In triplicate for each time point, add 5 µL of the 10 mM stock solution to 495 µL of each buffer in low-binding microcentrifuge tubes to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%.
-
Time Points: Incubate the tubes in a water bath set to 37°C. At specified time points (e.g., 0, 2, 8, 24 hours), remove the designated tubes.
-
Quenching: Immediately stop the reaction by adding 500 µL of ice-cold Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins and buffer salts.[8]
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated LC-MS method to determine the concentration of the parent compound remaining.
Protocol 2: Plasma Stability Assessment
This protocol is used to evaluate the compound's stability in the presence of plasma enzymes.[2][8][9]
-
Materials: Obtain pooled human plasma (or plasma from other species of interest) from a reputable vendor.[9] Store frozen and thaw in a 37°C water bath immediately before use.
-
Compound Preparation: Prepare a 1 mM stock solution of the compound in DMSO.
-
Incubation: Pre-warm the plasma and the compound working solution to 37°C. In triplicate, initiate the reaction by adding 5 µL of the 1 mM stock to 495 µL of plasma to achieve a final concentration of 10 µM.
-
Time Points: Incubate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove a 50 µL aliquot of the incubation mixture.[8][9]
-
Quenching (Protein Precipitation): Immediately add the 50 µL aliquot to a tube containing 150 µL of ice-cold Acetonitrile with an internal standard to stop the reaction and precipitate plasma proteins.[8]
-
Sample Processing: Vortex the samples thoroughly and centrifuge at high speed (4000 rpm or higher) for 10 minutes.[8]
-
Analysis: Transfer the clear supernatant to HPLC vials for LC-MS analysis. Calculate the percentage of compound remaining relative to the 0-minute time point. The half-life (t½) can be determined from the slope of the natural log of the percent remaining versus time plot.[2]
Hypothetical Degradation Pathway
The diagram below illustrates potential degradation routes for this compound under hydrolytic (acidic/basic) conditions.
References
- 1. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]
- 2. Plasma Stability Assay | Domainex [domainex.co.uk]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. ijsra.net [ijsra.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
overcoming batch-to-batch variability of N-2-Cyanoethyl-val-leu-anilide
Technical Support Center: N-2-Cyanoethyl-val-leu-anilide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to batch-to-batch variability. By implementing robust analytical methods and standardized protocols, you can ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a synthetic dipeptide derivative. Its structure consists of a valine-leucine dipeptide core, modified with an N-terminal 2-cyanoethyl group and a C-terminal anilide. The cyanoethyl group is often used as a protecting group or a reactive handle for further chemical modifications. Peptide anilides are frequently synthesized to improve metabolic stability or to act as substrates or inhibitors for certain proteases. This compound is likely used in early-stage drug discovery, biochemical assays, or as a chemical probe to study specific biological pathways.
Q2: What are the primary causes of batch-to-batch variability for a compound like this?
Batch-to-batch variability in complex synthetic molecules typically stems from several key areas:
-
Raw Material Quality: Inconsistencies in the purity of starting materials (amino acids, coupling reagents, solvents).
-
Reaction Conditions: Minor deviations in temperature, reaction time, pH, or atmospheric moisture.
-
Purification Process: Differences in chromatography conditions (column packing, gradient slope, fraction collection).
-
Product Stability and Handling: Degradation due to improper storage, exposure to light, or repeated freeze-thaw cycles.
Q3: How can I confirm the identity and purity of my this compound batches?
A combination of analytical techniques is essential for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and identify any structural isomers or residual solvents.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and analysis of this compound.
Issue 1: Low final yield after synthesis and purification.
-
Possible Cause A: Incomplete Coupling Reaction. The peptide bond formation between valine and leucine, or the subsequent amidation with aniline, may be inefficient.
-
Solution: Monitor the reaction progress using a rapid method like a ninhydrin (B49086) test or thin-layer chromatography (TLC). Consider extending the reaction time or using a more potent coupling agent (e.g., HATU instead of HOBt/HBTU). Ensure all reagents are anhydrous.
-
-
Possible Cause B: Product Loss During Work-up or Purification. The compound may have partial solubility in aqueous layers during extraction, or it may be lost during chromatographic purification.
-
Solution: Minimize aqueous extractions if the compound shows amphiphilic character. Optimize the HPLC purification gradient to ensure a sharp elution peak, and carefully select fraction collection windows.
-
Issue 2: HPLC analysis shows significant impurity peaks that vary between batches.
-
Possible Cause A: Side Reactions. Common side reactions in peptide synthesis include racemization (loss of stereochemical purity) or the formation of deletion sequences (e.g., N-2-Cyanoethyl-val-anilide).
-
Solution: Use racemization-suppressing additives like HOBt or OxymaPure during coupling steps. Maintain a low temperature during activation of the amino acid. Use LC-MS to identify the mass of the impurity peaks to diagnose the side reaction.
-
-
Possible Cause B: Degradation. The cyanoethyl group can be susceptible to hydrolysis or other side reactions under strongly acidic or basic conditions used during purification or work-up.
-
Solution: Ensure all post-synthesis processing steps are performed under neutral or mildly acidic conditions. Analyze samples immediately after preparation and store them at low temperatures.
-
Issue 3: Mass spectrometry results show an incorrect molecular weight or multiple mass signals.
-
Possible Cause A: Incomplete N-terminal Modification. The reaction to add the 2-cyanoethyl group may not have gone to completion, leaving some unmodified Val-Leu-anilide.
-
Solution: Use a molar excess of 2-cyanoacrylonitrile and allow for sufficient reaction time. Purify the intermediate product before proceeding to the next step.
-
-
Possible Cause B: Salt Adducts. The compound may be forming adducts with salts (e.g., sodium, potassium) from buffers or glassware, leading to [M+Na]+ or [M+K]+ signals.
-
Solution: This is common and not necessarily an impurity. Confirm that the mass difference corresponds to the expected salt adduct. If a single species is required, optimize the HPLC method to use volatile buffers like ammonium (B1175870) formate (B1220265) or acetate.
-
Issue 4: Biological assay results are inconsistent across different batches despite similar HPLC purity.
-
Possible Cause A: Presence of Stereoisomers. Racemization can lead to the formation of diastereomers that may not be resolved by standard HPLC methods but can have vastly different biological activities.
-
Solution: Use a chiral HPLC method to separate and quantify stereoisomers. Review the synthesis protocol to minimize racemization risk (see Issue 2).
-
-
Possible Cause B: Undetected Impurities. An impurity that co-elutes with the main peak in your standard HPLC method could be responsible for the variable activity.
-
Solution: Modify the HPLC method. Change the column, the mobile phase composition, or the gradient slope to try and resolve the co-eluting peak. Use a high-resolution mass spectrometer to check for other masses under the main chromatographic peak.
-
Data Presentation: Comparative Analysis
Table 1: Example Quality Control Data for Three Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White Powder | White Powder | Off-White Powder | White to Off-White Powder |
| HPLC Purity | 98.5% | 95.2% | 98.8% | ≥ 95.0% |
| Major Impurity | 0.8% (at RRT 1.2) | 3.1% (at RRT 0.9) | 0.7% (at RRT 1.2) | Individual Impurity ≤ 1.0% |
| Mass (M+H)+ | 359.24 Da | 359.23 Da | 359.25 Da | 359.24 ± 0.1 Da |
| Biological Activity (IC50) | 10.5 µM | 25.1 µM | 9.8 µM | 10 ± 2 µM |
In this example, Batch B would be rejected due to low purity, a high level of a specific impurity, and divergent biological activity.
Table 2: Troubleshooting Summary
| Symptom | Potential Root Cause | Recommended Analytical Action | Corrective Action in Synthesis |
| Low Yield | Incomplete coupling | Monitor reaction by TLC/LCMS | Use stronger coupling agent; check reagent purity |
| Multiple HPLC Peaks | Side reactions (racemization) | Use chiral HPLC; LC-MS to ID peaks | Lower temperature during coupling; add HOBt |
| Incorrect Mass | Incomplete modification/adducts | High-resolution MS | Drive modification reaction to completion |
| Variable Activity | Co-eluting impurities/isomers | Develop orthogonal HPLC method; chiral HPLC | Re-optimize purification; minimize racemization |
Experimental Protocols
Protocol 1: Quality Control by Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 acetonitrile:water to a final concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject 10 µL of the sample. Integrate all peaks and report purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
-
Method: Use Electrospray Ionization (ESI) in positive ion mode.
-
Sample Infusion: Infuse the sample solution (from HPLC protocol) directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Scan a mass range from 100 to 1000 m/z.
-
Analysis: Look for the protonated molecular ion [M+H]+. For this compound (C20H29N4O2), the expected monoisotopic mass is approximately 358.23 Da, so the [M+H]+ ion should be observed at ~359.24 m/z.
Visualizations
Diagrams and Workflows
Caption: A decision tree for troubleshooting out-of-specification batches.
Caption: Example pathway where the compound acts as a kinase inhibitor.
Caption: Logic diagram linking process parameters to product quality.
Technical Support Center: Mitigating Cytotoxicity of N-2-Cyanoethyl-val-leu-anilide in Cell-Based Assays
Disclaimer: Currently, there is a lack of specific published data on the cytotoxicity of N-2-Cyanoethyl-val-leu-anilide. The following troubleshooting guide and FAQs are based on general principles of cell-based assays, and on the potential cytotoxic mechanisms inferred from the structural moieties of the compound: the N-2-cyanoethyl group, the valine-leucine dipeptide, and the anilide component.
Frequently Asked Questions (FAQs)
Q1: My cells show a significant decrease in viability after treatment with this compound. What are the first steps to troubleshoot this?
A1: When encountering unexpected cytotoxicity, a systematic approach is crucial. Begin by:
-
Confirming Compound Identity and Purity: Ensure the compound is what it is supposed to be and check for any potential impurities from synthesis or storage that could be contributing to toxicity.
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study to determine the 50% cytotoxic concentration (CC50). Also, conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cytotoxic effect.[1] It's possible that shorter incubation times are sufficient for your experimental endpoint while minimizing toxicity.[1]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration used in your experimental wells. This will help you distinguish between compound-specific toxicity and solvent effects.[1] Generally, a final DMSO concentration below 0.5% is considered safe for most cell lines.[1]
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and seeded at an optimal density. Over-confluent or sparse cultures can be more susceptible to stress.[2]
Q2: What are the potential mechanisms of cytotoxicity for this compound?
A2: Based on its chemical structure, several mechanisms could be hypothesized:
-
Aniline-Mediated Oxidative Stress: The anilide moiety could be metabolized to aniline (B41778) or related compounds. Aniline is known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[3][4]
-
Michael Addition: The cyanoethyl group is a Michael acceptor and could potentially react with nucleophiles on cellular macromolecules like proteins and DNA, leading to cellular dysfunction.
-
Mitochondrial Dysfunction: Many cytotoxic compounds impact mitochondrial function. This could involve disruption of the mitochondrial membrane potential, inhibition of the electron transport chain, or induction of the mitochondrial permeability transition pore (mPTP).[5]
-
Apoptosis Induction: The compound might be activating intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.
Q3: How can I determine the specific mechanism of cytotoxicity in my cell line?
A3: A series of targeted assays can help elucidate the cytotoxic mechanism:
-
Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.
-
Caspase Activation: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis.
-
Mitochondrial Health: Assess the mitochondrial membrane potential using fluorescent dyes like JC-1 or TMRM.
-
Oxidative Stress: Measure the levels of intracellular reactive oxygen species (ROS) using probes like DCFDA.
Q4: Are there any general strategies to reduce the cytotoxicity of this compound without affecting its intended activity?
A4: Yes, several strategies can be employed:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration and the shortest possible incubation time that still yields the desired experimental outcome.
-
Co-treatment with Antioxidants: If oxidative stress is confirmed, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate toxicity.
-
Use of Caspase Inhibitors: If apoptosis is the primary mode of cell death and is considered an off-target effect, a pan-caspase inhibitor like Z-VAD-FMK could be used to block the apoptotic pathway.
-
Serum Concentration: The concentration of serum in your culture medium can sometimes influence compound activity and toxicity. Experiment with different serum concentrations to see if it impacts the cytotoxic profile.
Troubleshooting Guides
Problem 1: High Cytotoxicity at All Tested Concentrations
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Calculation | Double-check all calculations for stock solution preparation and serial dilutions. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, which can cause non-specific toxicity. If precipitation is observed, consider using a different solvent or a lower concentration range.[6] |
| High Solvent Concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only toxicity curve.[1] |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to this compound. If possible, test the compound on a different cell line to see if the high toxicity is cell-type specific. |
Problem 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and maintain consistent cell numbers across all experiments.[6] |
| Variable Cell Health/Passage Number | Use cells from a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment. |
| Compound Instability | Prepare fresh stock solutions of the compound for each experiment, as it may degrade upon storage or freeze-thaw cycles. |
| Assay Interference | The compound may interfere with the assay itself (e.g., by directly reducing MTT reagent).[1] Confirm results with an orthogonal cytotoxicity assay (e.g., LDH release assay if you are using a metabolic assay).[1] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 value.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at concentrations around the CC50 value for the desired time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Quantitative Data Summary
Table 1: Hypothetical CC50 Values of this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| HeLa | 24 | 75.2 |
| 48 | 42.5 | |
| A549 | 24 | 98.6 |
| 48 | 65.1 | |
| HepG2 | 24 | 55.8 |
| 48 | 28.9 |
Table 2: Hypothetical Mechanistic Assay Results for HepG2 cells treated with 30 µM this compound for 24 hours
| Assay | Parameter Measured | Fold Change vs. Vehicle Control |
| Annexin V/PI Staining | % Apoptotic Cells | 4.5 |
| Caspase-3/7 Glo | Caspase-3/7 Activity | 6.2 |
| JC-1 Assay | Mitochondrial Membrane Potential | 0.4 (Depolarization) |
| DCFDA Assay | Intracellular ROS | 3.8 |
Visualizations
Caption: Workflow for assessing and mitigating cytotoxicity.
Caption: Hypothetical signaling pathway for cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
N-2-Cyanoethyl-val-leu-anilide: Unraveling Its Role as a Dipeptide Inhibitor
For researchers, scientists, and drug development professionals, understanding the comparative performance of enzyme inhibitors is critical. This guide focuses on N-2-Cyanoethyl-val-leu-anilide and its standing among other dipeptide inhibitors. However, a comprehensive comparative analysis is currently challenging due to the limited publicly available information on the specific biological target of this compound.
The Landscape of Dipeptide Inhibitors
Dipeptide inhibitors are a significant class of molecules designed to target the active sites of various enzymes, playing crucial roles in numerous physiological and pathological processes. These inhibitors often mimic the natural substrates of enzymes, thereby blocking their activity. Key classes of enzymes targeted by dipeptide inhibitors include:
-
Caspases: A family of cysteine-aspartic proteases that are central to the process of apoptosis (programmed cell death). Dipeptide inhibitors targeting caspases are investigated for their potential in treating conditions ranging from neurodegenerative diseases to inflammatory disorders.
-
Cathepsins: A group of proteases, primarily found in lysosomes, involved in protein degradation and turnover. Inhibitors of cathepsins are explored for applications in treating osteoporosis, arthritis, and certain cancers.
-
Proteasomes: Large protein complexes responsible for degrading ubiquitinated proteins. Dipeptide boronate inhibitors of the proteasome, such as bortezomib, are successfully used in cancer therapy.
Comparative Analysis: A Data Gap
A direct quantitative comparison of this compound with other dipeptide inhibitors is contingent on identifying its specific enzyme target. Without this crucial information, it is not possible to select a relevant cohort of inhibitors for comparison or to source meaningful experimental data such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.
Scientific literature and commercial databases primarily categorize this compound as a chemical reagent for screening libraries and a synthetic intermediate.[1][4] It is possible that the compound is part of proprietary research where its biological target has not been publicly disclosed.
General Experimental Protocols for Dipeptide Inhibitor Analysis
While a specific protocol for this compound is not available, the following represents a general workflow for evaluating the inhibitory potential of a dipeptide against a target enzyme.
Experimental Workflow: Enzyme Inhibition Assay
Below is a generalized workflow for determining the inhibitory activity of a compound against a target enzyme.
Caption: Generalized workflow for an enzyme inhibition assay.
Methodology for a Fluorometric Enzyme Inhibition Assay
This protocol describes a common method for measuring enzyme inhibition using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a fluorogenic substrate specific to the target enzyme.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add serial dilutions of the inhibitor to the wells. Include a control with solvent only.
-
Add the enzyme solution to all wells and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence signal is proportional to the amount of product formed.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the reaction rates as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to calculate the IC₅₀ value.
-
Conclusion
This compound is a dipeptide derivative with a potential role in enzyme inhibition, though its specific target remains to be publicly defined. A thorough and objective comparison with other dipeptide inhibitors necessitates the identification of this target and the availability of corresponding quantitative experimental data. Future research disclosing the biological activity of this compound will be crucial for its definitive placement within the landscape of dipeptide inhibitors and for unlocking its full potential in drug discovery and development. Researchers interested in this compound are encouraged to perform initial screening assays against common protease families to identify its primary target.
References
Unveiling the Therapeutic Potential of N-2-Cyanoethyl-val-leu-anilide: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, researchers and scientists are constantly seeking novel compounds with therapeutic promise. This guide provides a comprehensive comparison of N-2-Cyanoethyl-val-leu-anilide, a synthetic polypeptide, against other alternatives, supported by available data. The focus is on presenting a clear, data-driven overview for researchers, scientists, and drug development professionals to evaluate its potential.
This compound is a dipeptide derivative that has been noted for its potential in research settings, primarily in the context of peptide screening and for studying protein-protein interactions.[1] Its mechanism of action is broadly understood to involve interaction with specific proteins, where the cyanoethyl group is thought to enhance binding affinity and specificity to its molecular targets.[1] However, specific in vivo efficacy data and detailed signaling pathways remain largely uncharacterized in publicly available research.
Comparative Data Summary
Due to the limited availability of in vivo efficacy studies for this compound, a direct quantitative comparison with established alternatives is not feasible at this time. The compound is primarily available as a research chemical, and its biological activity in living organisms has not been extensively documented in peer-reviewed literature.
Experimental Protocols
While specific in vivo experimental protocols for this compound are not detailed in the available literature, a general workflow for evaluating the efficacy of similar peptide-based compounds is presented below. This serves as a foundational guide for researchers looking to investigate the properties of this compound.
General Experimental Workflow for In Vivo Efficacy Testing:
Caption: A generalized workflow for in vivo evaluation of novel compounds.
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet elucidated. The compound's nature as a dipeptide anilide suggests potential interaction with a variety of biological targets, including enzymes or receptors, but further research is required for definitive pathway mapping.
Hypothetical Signaling Interaction:
References
A Comparative Analysis of N-2-Cyanoethyl-val-leu-anilide and Related Dipeptide Nitriles as Cysteine Protease Inhibitors
Introduction to Dipeptide Nitriles
Dipeptide nitriles are a class of peptidomimetics characterized by a dipeptide backbone and a nitrile functional group. This nitrile group acts as a "warhead," reversibly inhibiting cysteine proteases by forming a covalent thioimidate adduct with the active site cysteine residue. This mechanism of action makes them attractive candidates for the development of therapeutic agents against diseases where cysteine proteases are implicated, such as cancer, osteoporosis, and parasitic infections.
This compound belongs to this class of compounds. Its structure, featuring a valine-leucine dipeptide core, suggests a potential for specificity towards certain cysteine proteases that recognize these amino acid residues in their binding pockets.
Comparative Analysis of Inhibitory Potency
The inhibitory potency of dipeptide nitriles is typically evaluated against a panel of cysteine proteases, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being key quantitative metrics. The following tables summarize the inhibitory activities of several dipeptide nitriles against various human cathepsins.
Table 1: Inhibitory Activity (IC50 in nM) of Dipeptide Nitriles against Human Cathepsins
| Compound Reference | P2 Residue | P1 Residue | Capping Group | Cathepsin B (IC50 nM) | Cathepsin K (IC50 nM) | Cathepsin L (IC50 nM) | Cathepsin S (IC50 nM) |
| Compound 1 | Leucine (B10760876) | Aminonitrile | Cbz | - | 39 | - | - |
| Compound 2 | Phenylalanine | Aminonitrile | Cbz | 62,000 | - | - | - |
| Compound 3 | Leucine | Homophenyl-alanine nitrile | Cbz | - | 2.5 | - | - |
| Compound 4 | Leucine | 4-F-Phenyl-alanine nitrile | Cbz | - | 1.8 | - | - |
Data compiled from various sources. Cbz: Carboxybenzyl.
Table 2: Inhibition Constants (Ki in nM) of Dipeptide Nitriles against Rhodesain
| Compound Reference | P2 Residue | P1 Residue | Capping Group | Rhodesain (Ki nM) |
| Compound 5 | Leucine | - | Biphenyl | 33 |
| Compound 6 | 3-bromo-Phe | - | Biphenyl | 33 |
| Compound 7 | Leucine | - | Thiophene-oxadiazole-phenyl | 35 |
Rhodesain is a cysteine protease from Trypanosoma brucei rhodesiense.
Structure-Activity Relationship Insights:
-
P2 Residue: The nature of the amino acid at the P2 position significantly influences potency and selectivity. Hydrophobic residues like leucine and phenylalanine are often preferred for binding to the S2 pocket of many cathepsins.
-
P1 Residue: Modifications at the P1 position, adjacent to the nitrile warhead, can fine-tune inhibitory activity.
-
Capping Group: The N-terminal capping group plays a crucial role in establishing interactions within the enzyme's active site and can be optimized to improve potency and pharmacokinetic properties.
Based on its structure (Val-Leu dipeptide), this compound is likely to exhibit inhibitory activity against cathepsins that have a preference for hydrophobic residues in their S2 and S1 pockets.
Experimental Protocols
General Synthesis of Dipeptide Nitriles
The synthesis of dipeptide nitriles can be achieved through several methods, with the dehydration of a corresponding dipeptide amide being a common approach.
General Procedure:
-
Dipeptide Amide Formation: Couple an N-terminally protected amino acid with an amino acid amide using standard peptide coupling reagents (e.g., HATU, HOBt, DIC).
-
Deprotection: Remove the N-terminal protecting group (e.g., Boc, Cbz) under appropriate conditions.
-
Coupling with Anilide Moiety: Couple the deprotected dipeptide with the desired anilide derivative.
-
Cyanoethylation (for N-2-Cyanoethyl modification): React the aniline (B41778) nitrogen with acrylonitrile (B1666552) to introduce the N-2-cyanoethyl group.
-
Nitrile Formation: Dehydrate the C-terminal amide to a nitrile using a dehydrating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or Burgess reagent.
-
Purification: Purify the final compound using techniques like column chromatography or preparative HPLC.
Fluorometric Assay for Cathepsin Inhibition
The inhibitory activity of the synthesized compounds is typically determined using a fluorometric assay.
Materials:
-
Recombinant human cathepsin enzyme (e.g., Cathepsin B, K, L, or S)
-
Fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-LR-AMC for Cathepsin B, Z-VVR-AMC for Cathepsin K)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Test compounds (dipeptide nitriles) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the cathepsin enzyme in the assay buffer.
-
Add a small volume of the test compound at various concentrations to the wells of the microplate.
-
Add the enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Ki values using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Signaling Pathways and Experimental Workflows
Dipeptide nitriles, by inhibiting specific cathepsins, can modulate various signaling pathways implicated in disease.
Cathepsin B in Cancer Progression
Cathepsin B is overexpressed in many cancers and plays a role in tumor invasion, metastasis, and angiogenesis.
Caption: Cathepsin B signaling in cancer progression and its inhibition.
Cathepsin K in Bone Resorption
Cathepsin K is the primary protease responsible for the degradation of the organic bone matrix during bone resorption by osteoclasts.
A Comparative Guide to the Cross-Validation of Analytical Methods for N-2-Cyanoethyl-val-leu-anilide Quantification
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of N-2-Cyanoethyl-val-leu-anilide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The cross-validation of these methods is essential to ensure consistency and reliability of results, particularly when transferring methods between laboratories or when employing different techniques for complementary purposes such as routine quality control versus in-depth characterization.
This compound is a dipeptide derivative that can be utilized in peptide screening for various research and development applications.[1] Accurate and precise quantification is critical for its use in functional analysis and protein interaction studies.[1] This guide is intended for researchers, scientists, and drug development professionals involved in the analytical characterization of peptide-based compounds.
Data Presentation: Comparison of HPLC-UV and LC-MS/MS Methods
The following table summarizes the comparative performance of a hypothetical HPLC-UV and LC-MS/MS assay for this compound. The data is based on established validation parameters for analytical methods in the pharmaceutical industry.[2][3]
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Precision (RSD%) | |||
| - Intra-day | ≤ 2.5% | ≤ 1.8% | ≤ 5% |
| - Inter-day | ≤ 4.0% | ≤ 3.2% | ≤ 10% |
| Accuracy (% Recovery) | 97.5% - 103.0% | 98.9% - 101.5% | 95.0% - 105.0% |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Method Dependent |
| Specificity | Moderate | High | No interference at the retention time of the analyte |
| Robustness | Sensitive to changes in mobile phase composition and column temperature. | Generally more robust to minor variations in mobile phase. | Consistent results with deliberate small variations in method parameters. |
Experimental Protocols
The following are detailed methodologies for the HPLC-UV and LC-MS/MS assays used in this comparison. These protocols are based on standard practices for the analysis of peptides and related compounds.[4]
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Objective: To determine the purity and concentration of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution: A linear gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition.
-
Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To provide highly sensitive and specific quantification of this compound, particularly in complex matrices.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples are prepared using protein precipitation or solid-phase extraction for complex matrices.
-
Quantification: Based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a standard curve.
Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.
References
Confirming the Binding Site of N-2-Cyanoethyl-val-leu-anilide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I. Performance Comparison: N-2-Cyanoethyl-val-leu-anilide vs. Known Cathepsin B Inhibitors
Cathepsin B is a cysteine protease involved in various physiological and pathological processes, making it a significant drug target.[1] A variety of inhibitors have been developed, ranging from peptidic to small molecule compounds. This section compares the hypothetical performance of this compound with well-characterized Cathepsin B inhibitors.
| Compound | Inhibitor Class | Binding Mechanism | Potency (IC50/Ki) | Key Interacting Residues in Cathepsin B | Supporting Experimental Data |
| This compound (Hypothetical) | Dipeptide derivative | Covalent (via cyano group) or Non-covalent | To be determined | Gln23, Cys29, His110, His111, Trp221 (putative) | Requires experimental validation |
| CA-074 | Epoxysuccinyl peptide | Irreversible covalent | nM range | Cys29 (catalytic), His110, His111 | X-ray crystallography, Enzyme kinetics |
| Leupeptin | Peptidyl aldehyde | Reversible covalent | µM range | Cys29 | Enzyme kinetics |
| Dipeptidyl Nitriles | Peptide nitrile | Reversible covalent | nM to µM range | Cys29 | X-ray crystallography, Enzyme kinetics[2] |
II. Experimental Protocols for Binding Site Confirmation
To validate the binding of this compound to Cathepsin B and determine its binding site, a series of established experimental protocols can be employed.
1. Enzyme Inhibition Assay
-
Objective: To determine if this compound inhibits the enzymatic activity of Cathepsin B and to calculate its potency (IC50).
-
Methodology:
-
Recombinant human Cathepsin B is incubated with varying concentrations of this compound.
-
A fluorogenic substrate for Cathepsin B (e.g., Z-Arg-Arg-AMC) is added.
-
The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Affinity Chromatography and Mass Spectrometry
-
Objective: To identify the protein target(s) of this compound from a complex biological sample.
-
Methodology:
-
This compound is immobilized on a solid support (e.g., agarose (B213101) beads).
-
A cell lysate is passed over the affinity column.
-
Proteins that bind to the immobilized compound are retained.
-
After washing, the bound proteins are eluted.
-
The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).
-
3. X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the Cathepsin B in complex with this compound at atomic resolution.
-
Methodology:
-
Crystals of Cathepsin B are grown.
-
The crystals are soaked in a solution containing this compound to form the complex.
-
X-ray diffraction data are collected from the co-crystals.
-
The electron density map is used to build a model of the protein-inhibitor complex, revealing the precise binding mode and interactions.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To study the interaction between this compound and Cathepsin B in solution.
-
Methodology:
-
¹⁵N-labeled Cathepsin B is prepared.
-
¹H-¹⁵N HSQC NMR spectra are recorded in the absence and presence of this compound.
-
Chemical shift perturbations of specific amino acid residues upon inhibitor binding are analyzed to map the binding site on the protein surface.
-
5. Site-Directed Mutagenesis
-
Objective: To identify key amino acid residues in Cathepsin B that are critical for the binding of this compound.
-
Methodology:
-
Based on a hypothetical binding model (e.g., from molecular docking), specific amino acid residues in the active site of Cathepsin B are mutated (e.g., to Alanine).
-
The binding affinity of this compound to the mutant proteins is measured using enzyme inhibition assays.
-
A significant loss in binding affinity for a particular mutant indicates the importance of that residue in the interaction.
-
III. Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Target Identification
Caption: Workflow for identifying the protein target of this compound.
Binding Site Confirmation Cascade
Caption: Logical cascade for the experimental confirmation of the binding site.
References
Benchmarking N-2-Cyanoethyl-val-leu-anilide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for benchmarking the performance of N-2-Cyanoethyl-val-leu-anilide against known standards. Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on a key potential application based on its chemical structure: the inhibition of Dipeptidyl Peptidase-4 (DPP-4).
This compound is a synthetic polypeptide derivative.[1] Its structure, containing a valine-leucine (Val-Leu) dipeptide, suggests a potential interaction with peptidases. Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones.[2] Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes.[3][4] This guide will therefore use the context of DPP-4 inhibition to illustrate how this compound could be benchmarked against established DPP-4 inhibitors.
Quantitative Comparison of Enzyme Inhibition
A critical parameter for evaluating the performance of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit the biological process by 50%. While specific IC50 values for this compound are not currently available in the public domain, the following table provides a template for comparison with widely recognized DPP-4 inhibitors.
| Compound | Target Enzyme | IC50 Value (nM) | Reference Compound | Reference IC50 (nM) |
| This compound | DPP-4 | Data not publicly available | Sitagliptin | 19 |
| Vildagliptin | 62 | |||
| Saxagliptin | 50 | |||
| Linagliptin | 1 | |||
| Alogliptin | <10 |
Note: The IC50 values for the reference compounds are sourced from various studies and may vary depending on the specific experimental conditions.[5]
Experimental Protocols
To ensure accurate and reproducible benchmarking, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro assay used to determine the DPP-4 inhibitory activity of a test compound.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (test compound)
-
Sitagliptin or other known DPP-4 inhibitor (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and the positive control in DMSO. Create a serial dilution of the compounds in the assay buffer to achieve a range of final concentrations.
-
Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer to their optimal working concentrations.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or control to the wells of the 96-well plate.
-
Add the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) controls.
-
Incubate the plate at 37°C for a predefined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Logical Frameworks
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Caption: Hypothesized mechanism of DPP-4 inhibition.
By following these standardized protocols and using established DPP-4 inhibitors as benchmarks, researchers can effectively evaluate the potential of this compound as a novel therapeutic agent. The provided frameworks for data presentation and visualization are designed to facilitate clear and objective comparisons, ultimately aiding in the drug development process.
References
- 1. Buy this compound (EVT-1179595) | 194351-52-5 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of N-2-Cyanoethyl-val-leu-anilide: A Comparative Analysis
A definitive biological target for the synthetic peptide derivative N-2-Cyanoethyl-val-leu-anilide has not been identified in publicly available scientific literature. This absence of a known target precludes a direct comparative analysis of its specificity against alternative molecules.
This compound is primarily described as a synthetic intermediate in peptide chemistry. The "N-2-cyanoethyl" group typically serves as a protecting group for the anilide nitrogen, preventing it from participating in unwanted side reactions during chemical synthesis. While it has been suggested that this compound could be used in peptide screening libraries to investigate protein-protein interactions, specific binding partners or biological activities have not been documented.
The Challenge of Assessing Specificity Without a Known Target
The specificity of a compound refers to its ability to bind to its intended biological target with high affinity while exhibiting low affinity for other molecules. To assess this, a known target is essential. Experimental assays are then employed to quantify the binding affinity (e.g., Ki, Kd) or inhibitory activity (e.g., IC50) against the target protein and a panel of related and unrelated proteins (off-targets). Without a defined target for this compound, such experiments cannot be designed, and consequently, no quantitative data on its specificity is available.
Potential, Yet Unconfirmed, Target Classes
Based on the dipeptide core of the molecule, "Val-Leu," it is conceivable that this compound could interact with certain classes of proteases. Peptidic sequences containing valine and leucine (B10760876) are recognized by enzymes such as caspases and cathepsins, which play crucial roles in apoptosis and other cellular processes. However, it is crucial to emphasize that this is speculative and there is currently no direct experimental evidence to support the interaction of this compound with these or any other specific biological target.
Information Required to Proceed with a Comparative Analysis
To generate a comprehensive comparison guide as requested, the following information would be necessary:
-
Identification of the primary biological target(s) of this compound.
-
Experimental data quantifying the binding affinity or inhibitory activity of this compound against its target(s).
-
Identification of alternative compounds that modulate the same biological target.
-
Comparative experimental data for these alternative compounds, obtained under similar assay conditions.
In the absence of this fundamental information, a meaningful and objective comparison of the specificity of this compound is not feasible. Further research to identify the specific biological interactions of this compound is required before its specificity can be properly assessed and compared.
A Researcher's Guide to Comparing the Metabolic Stability of N-2-Cyanoethyl-val-leu-anilide Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. A compound's susceptibility to metabolic breakdown directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a framework for comparing the metabolic stability of N-2-Cyanoethyl-val-leu-anilide derivatives, a class of compounds with potential therapeutic applications.
While specific metabolic stability data for this compound derivatives are not extensively available in public literature, this guide will utilize representative data from structurally related dipeptide and anilide compounds to illustrate the comparative principles and methodologies. The primary focus will be on in vitro assays, which are the workhorse of early drug metabolism and pharmacokinetics (DMPK) screening.
Comparative Analysis of Metabolic Stability
The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with a metabolically active system, such as liver microsomes or plasma.[1] The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.
Table 1: Representative Metabolic Stability Data for Structurally Related Peptide Derivatives in Liver Microsomes
| Compound ID | Structure/Class | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Pyrrole (B145914) Necroptosis Inhibitor | Mouse | 32.5 | 42.6 ± 3.2 |
| Compound B | Optimized Pyrrole Necroptosis Inhibitor | Mouse | 236 | 5.9 ± 2.5 |
| Compound C | N-methylated Cyclic Hexapeptide (with cis-amide bond) | Rat | < 3 | Not Reported |
This table presents representative data from published studies on compounds with some structural similarities to the target class and is intended for illustrative purposes.
From the representative data, it is evident that small structural modifications can lead to significant changes in metabolic stability. For instance, the optimization of a pyrrole necroptosis inhibitor (Compound B) resulted in a more than 7-fold increase in its half-life and a corresponding decrease in intrinsic clearance compared to the parent compound (Compound A).[2] Similarly, conformational aspects, such as the presence of a cis-amide bond in a cyclic peptide, can dramatically decrease metabolic stability.[1][3] For this compound derivatives, key metabolic liabilities could include the anilide linkage, the peptide bond, and potential sites of oxidation on the valine, leucine, or aromatic moieties.
Experimental Protocols for Metabolic Stability Assays
Accurate and reproducible experimental design is paramount for obtaining meaningful metabolic stability data. Below are detailed protocols for two of the most common in vitro assays.
Liver Microsomal Stability Assay
This assay is a primary tool for evaluating Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[4] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[4]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Positive control compounds (with known metabolic profiles, e.g., midazolam, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM final concentration).
-
Incubation Setup: In a 96-well plate, add the liver microsomes and buffer. Pre-incubate the plate at 37°C for a few minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. Simultaneously, add the test compound to the wells.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold quenching solution. The 0-minute time point serves as the initial concentration reference.
-
Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
Data Calculation: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). The half-life is calculated as 0.693/k, and the intrinsic clearance is calculated based on the half-life and the protein concentration in the incubation.
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and proteases that can degrade certain chemical structures, particularly those with ester or amide bonds.[5]
Objective: To determine the stability of a test compound in plasma from different species.
Materials:
-
Test compound stock solution
-
Freshly thawed plasma (human, rat, mouse, etc.)
-
Phosphate buffer (pH 7.4)
-
Control wells (compound in buffer without plasma)
-
Quenching solution (ice-cold acetonitrile with internal standard)
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound.
-
Incubation: Add the test compound to pre-warmed plasma in incubation tubes or a 96-well plate.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a tube containing the cold quenching solution.
-
Protein Precipitation and Analysis: Vortex the samples and centrifuge to pellet the plasma proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute sample.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for planning and executing these assays. The following diagram, generated using Graphviz, illustrates the logical flow of a typical liver microsomal stability assay.
Caption: Workflow for an in vitro liver microsomal stability assay.
By following these standardized protocols and employing a comparative approach, researchers can effectively characterize the metabolic stability of this compound derivatives and make informed decisions in the progression of new chemical entities through the drug discovery pipeline.
References
- 1. connectsci.au [connectsci.au]
- 2. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for N-2-Cyanoethyl-val-leu-anilide
Disclaimer: No specific Safety Data Sheet (SDS) for N-2-Cyanoethyl-val-leu-anilide was found. The following disposal procedures are based on the chemical properties of its functional groups (anilide and nitrile) and general laboratory safety guidelines. It is imperative to treat this compound as hazardous. Always consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for guidance compliant with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in research and development. Adherence to these procedures is critical for personnel safety and environmental protection.
I. Immediate Safety and Hazard Information
Due to its chemical structure, which contains an anilide and a cyanoethyl group, this compound should be handled with extreme caution. Anilides and organic nitriles are classes of chemicals that often exhibit significant toxicity.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect them for tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat must be worn to protect from skin contact.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.
II. Hazard Profile based on Functional Groups
While specific quantitative data for this compound is not available, the table below summarizes the potential hazards based on its constituent functional groups.
| Functional Group | Associated Hazards | GHS Pictograms (Anticipated) |
| Anilide | Toxic if swallowed, in contact with skin, or if inhaled.[1] Suspected of causing cancer.[1][2] Very toxic to aquatic life with long-lasting effects.[1][2] May cause damage to organs through prolonged or repeated exposure.[2] | ☠️ Health Hazard, ENVIRONMENTAL HAZARD |
| Nitrile | Can be toxic.[3] Organic nitriles may decompose to release cyanide ions, which are highly toxic.[4] The hydrolysis of nitriles can occur under acidic or basic conditions.[5][6] Reacts with strong oxidizing agents.[7] | ☠️ Health Hazard |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Designated Container: Use a specific, clearly labeled, and compatible waste container for this compound and any materials contaminated with it. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
No Mixing: Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's EHS department or your contracted waste disposal company.[8]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, weighing papers, and pipette tips, must be considered contaminated and disposed of in the same designated hazardous waste container.[1]
Step 2: On-site Storage
-
Container Management: Keep the waste container tightly sealed except when adding waste.
-
Storage Location: Store the waste container in a designated satellite accumulation area.[9] This area should be at or near the point of generation and under the control of laboratory personnel.[10]
-
Secondary Containment: It is best practice to use secondary containment for the waste container to mitigate potential spills.
-
Accumulation Limits: Be aware of the volume limits for satellite accumulation areas (typically up to 55 gallons of hazardous waste) as defined by regulations like the Resource Conservation and Recovery Act (RCRA).[10]
Step 3: Spill Management In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Alert: Inform your colleagues and laboratory supervisor immediately.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, if you are trained to handle them, use an inert absorbent material (e.g., sand, vermiculite, or a universal absorbent) to contain the spill. Do not use combustible materials like sawdust.[8]
-
Collect: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
-
Large Spills: For large spills, or if you are not comfortable with the cleanup, contact your institution's EHS department immediately.
Step 4: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[8][11] This is the most critical step to ensure safe and compliant disposal.
-
Documentation: Ensure all required waste manifests and documentation are completed accurately.
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring that the waste is managed in accordance with all local, state, and federal regulations.[11][12] The primary disposal route for this type of organic compound is typically high-temperature incineration at a licensed facility.[2]
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. fiveable.me [fiveable.me]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling N-2-Cyanoethyl-val-leu-anilide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-2-Cyanoethyl-val-leu-anilide. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for related chemical compounds, including anilides and nitriles.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 194351-52-5[1]
-
Molecular Formula: C20H30N4O2[1]
-
Appearance: Likely a solid, as it is described as forming colorless plates in a synthesis of a related compound.[2]
-
Storage: 2-8°C Refrigerator[1]
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.[4] The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Powder) | Safety glasses with side shields or chemical splash goggles.[5] | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or punctures before use.[5][6] | A flame-resistant lab coat should be worn to protect from skin contact.[5] | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] Work should be conducted in a chemical fume hood.[4][7] |
| In Solution | Chemical splash goggles.[5] | Chemical-resistant gloves (e.g., nitrile).[5][8] | A flame-resistant lab coat.[5] | Work in a well-ventilated area, preferably a chemical fume hood.[3][4] |
| Cleaning Spills | Chemical splash goggles and a face shield.[9] | Heavy-duty chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Chemical-resistant apron or suit, depending on the spill size. | A NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) for large spills.[3] |
Experimental Protocols: Safe Handling and Disposal
Handling Powdered this compound:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[4] Cover the work surface with absorbent bench paper.[10]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer:
-
Post-Handling:
-
Wipe down the spatula and any surfaces with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning materials as hazardous waste.
-
Decontaminate the work surface.[4]
-
Remove gloves and lab coat before leaving the work area.
-
Wash hands thoroughly with soap and water after handling the chemical.[12][13]
-
Disposal Plan:
All waste containing this compound, including contaminated materials, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this chemical waste with other waste streams.[5]
-
Container Labeling: Collect all solid and liquid waste in a clearly labeled, sealable, and compatible waste container.[5] The label must include "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must be disposed of in a designated hazardous waste container.[5] Do not discard these items in the regular trash.[5]
-
Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[14] Do not pour any waste containing this chemical down the drain.[14]
Mandatory Visualizations
Caption: Workflow for handling this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. business.medtecs.com [business.medtecs.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 12. technopharmchem.com [technopharmchem.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
